molecular formula C27H26FN7 B12385765 Shp2-IN-21

Shp2-IN-21

Cat. No.: B12385765
M. Wt: 467.5 g/mol
InChI Key: TXYIIUMBLYKJPV-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shp2-IN-21 is a useful research compound. Its molecular formula is C27H26FN7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26FN7

Molecular Weight

467.5 g/mol

IUPAC Name

(5S)-1'-[7-(4-fluoro-1H-indol-7-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C27H26FN7/c1-16-24(19-4-5-20(28)17-6-11-31-23(17)19)35-22(7-12-32-35)26(33-16)34-13-8-27(9-14-34)15-21-18(25(27)29)3-2-10-30-21/h2-7,10-12,25,31H,8-9,13-15,29H2,1H3/t25-/m1/s1

InChI Key

TXYIIUMBLYKJPV-RUZDIDTESA-N

Isomeric SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7

Origin of Product

United States

Foundational & Exploratory

Unveiling the Allosteric Inhibition of Shp2: A Technical Guide to the Mechanism of Action of Shp2-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Shp2-IN-21, a representative allosteric inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (Shp2). Shp2 is a critical signaling node and a well-validated target in oncology. This document provides a comprehensive overview of the signaling pathways modulated by Shp2, the molecular interactions of its allosteric inhibitors, quantitative data on their inhibitory effects, and detailed experimental protocols for their characterization.

The Central Role of Shp2 in Cellular Signaling

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] It is a key transducer of signals downstream of multiple receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and PDGFR.[3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma.[1]

Under basal conditions, Shp2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon stimulation by growth factors, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of the PTP domain. Activated Shp2 then dephosphorylates its substrates, leading to the sustained activation of downstream signaling pathways, most notably the RAS-ERK (MAPK) pathway.

Mechanism of Action: Allosteric Inhibition of Shp2

This compound and its analogues, such as the well-characterized inhibitor SHP099, function through an allosteric mechanism. Instead of competing with substrates at the active site, these inhibitors bind to a novel pocket located at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state. By preventing the conformational change required for activation, allosteric inhibitors block the phosphatase activity of Shp2 and subsequently suppress downstream signaling.

The discovery of this allosteric site has been a significant breakthrough, as developing selective active-site inhibitors for phosphatases has been historically challenging due to the highly conserved nature of the catalytic domain. Allosteric inhibitors offer a promising therapeutic strategy by targeting a unique regulatory mechanism.

Signaling Pathway Modulation

The primary consequence of Shp2 inhibition by allosteric inhibitors is the suppression of the RAS-ERK signaling cascade. By preventing Shp2 activation, these inhibitors reduce the dephosphorylation of key signaling molecules, leading to decreased activation of Ras and its downstream effectors, including RAF, MEK, and ERK. This ultimately results in the inhibition of cancer cell proliferation and survival.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Growth Factor Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive recruits & activates Ras_GDP RAS-GDP Grb2_Sos->Ras_GDP activates Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Ras_GTP RAS-GTP Shp2_active->Ras_GTP sustains activation Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_21 This compound Shp2_IN_21->Shp2_inactive stabilizes inactive state

Caption: Shp2 Signaling Pathway and Inhibition.

Quantitative Data

The inhibitory potency of allosteric Shp2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following table summarizes representative data for the well-characterized allosteric inhibitor SHP099, which serves as a proxy for this compound.

CompoundAssay TypeTargetIC50 (µM)Reference
SHP099BiochemicalWild-Type Shp20.071
SHP099Cellular (p-ERK)KYSE-520 cells0.250
SHP099Cellular (Proliferation)KYSE-520 cells2.5

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize allosteric Shp2 inhibitors.

Biochemical Inhibition Assay (Enzymatic Assay)

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of Shp2.

Materials:

  • Recombinant full-length human Shp2 protein.

  • A dually phosphorylated peptide substrate derived from the insulin receptor substrate 1 (IRS-1) to activate Shp2.

  • A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a working solution of Shp2 enzyme (e.g., 0.625 nM) in the assay buffer.

  • To activate the full-length Shp2, pre-incubate the enzyme with the IRS-1 phosphopeptide (e.g., 500 nM) for 20 minutes at room temperature.

  • Serially dilute the test compound in DMSO and then into the assay buffer.

  • Add the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the pre-activated Shp2 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate (e.g., 100 µM final concentration).

  • Monitor the fluorescence intensity (excitation/emission ~358/450 nm) over time.

  • Calculate the initial reaction velocity and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow A Prepare Reagents: Shp2, IRS-1 peptide, DiFMUP, Buffer, Compound B Pre-incubate Shp2 with IRS-1 peptide A->B D Add Activated Shp2 to Plate & Incubate B->D C Add Compound/Vehicle to Plate C->D E Add DiFMUP Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Biochemical Inhibition Assay Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells. Ligand binding typically increases the thermal stability of the target protein.

Materials:

  • HEK293T cells expressing a tagged version of Shp2 (e.g., ePL-Shp2).

  • Cell culture medium and reagents.

  • Test compound.

  • PBS and lysis buffer.

  • PCR thermocycler or other heating device.

  • Enzyme fragment complementation (EFC) detection reagents.

  • Luminometer.

Procedure:

  • Seed the ePL-Shp2 expressing cells in a 384-well plate and culture overnight.

  • Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).

  • Heat the plate using a thermocycler across a range of temperatures to induce protein denaturation.

  • Lyse the cells to release the cellular proteins.

  • Add the EFC detection reagents. The amount of soluble, non-denatured ePL-Shp2 is proportional to the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal as a function of temperature for each compound concentration to generate melting curves. An increase in the melting temperature indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Recombinant Shp2 protein (ligand).

  • Test compound (analyte).

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC, NHS).

Procedure:

  • Immobilize the Shp2 protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test compound in the running buffer.

  • Inject the different concentrations of the compound over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the amount of compound binding to the immobilized Shp2. This is recorded as a sensorgram.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove the bound compound.

  • Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize Shp2 on Sensor Chip C Inject Compound (Association) A->C B Prepare Compound Dilutions B->C D Flow Buffer (Dissociation) C->D E Regenerate Surface D->E F Analyze Sensorgram (ka, kd, KD) D->F E->C Next Concentration

Caption: Surface Plasmon Resonance Workflow.

Conclusion

This compound and other allosteric inhibitors represent a novel and promising class of targeted therapies for cancers driven by aberrant Shp2 activity. Their unique mechanism of action, which involves stabilizing the auto-inhibited conformation of Shp2, provides a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from their direct enzymatic inhibition and target engagement in cells to their detailed binding kinetics. A thorough understanding of their mechanism of action is crucial for their continued development and successful clinical translation.

References

The Allosteric SHP2 Inhibitor SHP099: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer target. For years, the highly conserved and positively charged active site of protein tyrosine phosphatases made developing specific inhibitors a formidable challenge. The discovery of SHP099, a first-in-class, potent, and orally bioavailable allosteric inhibitor, marked a significant breakthrough. This technical guide details the discovery, synthesis, and biological characterization of SHP099, offering a comprehensive resource for researchers in oncology and drug development. SHP099 locks the SHP2 protein in a closed, auto-inhibited conformation by binding to a novel allosteric tunnel, preventing its catalytic activity and downstream signaling, primarily through the RAS-ERK pathway.

Discovery of SHP099

The discovery of SHP099 was the result of a paradigm shift in targeting SHP2, moving away from the challenging catalytic site to allosteric modulation. Scientists at Novartis identified a novel allosteric binding pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This site is unique to SHP2 and not conserved in the closely related SHP1, providing a basis for high selectivity.[2]

A high-throughput screening (HTS) campaign was conducted to identify small molecules that could bind to this site and stabilize the auto-inhibited conformation of SHP2.[2] This effort, combined with structure-based drug design, led to the identification and optimization of a novel aminopyrazine scaffold. Subsequent structure-activity relationship (SAR) studies, which involved modifying the piperazine ring to a 4-methyl-4-aminopiperidine group and replacing a pyrimidine with a pyrazine core, culminated in the synthesis of SHP099.[2] This compound exhibited a dramatic improvement in biochemical potency and excellent selectivity.[2]

Quantitative Biological Data

SHP099 has been extensively characterized in a variety of biochemical and cellular assays. The following tables summarize its key quantitative metrics.

Table 1: Biochemical Activity and Target Engagement of SHP099

ParameterTargetValueReference
IC50 SHP2 (wild-type)71 nM
SHP2 (wild-type)690 nM
SHP2 (E76K mutant)2,896 nM
SHP2 (D61Y mutant)1,241 nM
SHP1No activity
Target Engagement (ΔTm) SHP2 (wild-type)+4.8 °C
SHP2 (E76K mutant)+1.2 °C

Note: The discrepancy in wild-type SHP2 IC50 values may reflect different assay conditions.

Table 2: Cellular Activity of SHP099

Assay TypeCell LineIC50Reference
p-ERK Inhibition KYSE520 (Esophageal)~250 nM
MDA-MB-468 (Breast)~250 nM
Cell Proliferation MV4-11 (Leukemia)320 nM
TF-1 (Leukemia)1,730 nM
KYSE520 (Esophageal)1,400 nM

Table 3: Preclinical Pharmacokinetic Profile of SHP099 in Mice

ParameterValueReference
Administration Route Oral (PO)
Dose 5 mg/kg
Oral Exposure (AUC) 565 µM/h
Oral Bioavailability (%F) 46%

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS/mitogen-activated protein kinase (MAPK) signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is central to cell proliferation, differentiation, and survival.

SHP099 exerts its inhibitory effect through a novel allosteric mechanism. It binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the native, auto-inhibited conformation of SHP2 where the N-SH2 domain blocks the PTP catalytic site, rendering it inactive. By preventing this conformational change, SHP099 effectively shuts down SHP2's ability to activate downstream signaling. The primary consequence of SHP099 treatment in sensitive cancer cells is the potent suppression of ERK phosphorylation.

SHP2_Pathway SHP2 in the RAS-ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2_Sos Grb2-Sos RTK->Grb2_Sos Recruitment RAS_GDP RAS-GDP Grb2_Sos->RAS_GDP GEF Activity SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive Recruitment & Activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP Sustains Activation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive

SHP2 signaling and the mechanism of SHP099 inhibition.

Synthesis of SHP099

The chemical name for SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine . The synthesis involves the coupling of two key fragments: a substituted aminopyrazine core and a 4-amino-4-methylpiperidine side chain. While the exact proprietary synthesis route is not fully public, a plausible and representative synthesis can be conceptualized based on the synthesis of closely related aminopyrazine inhibitors. The general approach involves building the pyrazine core, followed by functionalization with the dichlorophenyl group and the piperidine moiety.

Synthesis_Workflow Representative Synthesis Workflow for SHP099 cluster_core Pyrazine Core Synthesis cluster_coupling Fragment Coupling cluster_final Final Step start Pyrazine Precursor step1 Halogenation start->step1 step2 Amination step1->step2 core Aminohalopyrazine Intermediate step2->core step3 Suzuki Coupling core->step3 boronic_acid 2,3-Dichlorophenyl boronic acid boronic_acid->step3 piperidine tert-butyl (4-methyl-1-yl)piperidine -4-ylcarbamate step4 Buchwald-Hartwig Amination piperidine->step4 intermediate Protected SHP099 Intermediate step3->intermediate deprotection Acidic Deprotection (e.g., TFA or HCl) step4->deprotection intermediate->step4 final_product SHP099 deprotection->final_product

A plausible synthetic workflow for SHP099.

Experimental Protocols

This section provides an overview of the key methodologies used to characterize SHP099.

SHP2 Biochemical Potency Assay

The inhibitory activity of SHP099 on SHP2 phosphatase activity is determined using a fluorescence-based enzyme assay.

  • Principle: Recombinant full-length SHP2 protein is incubated with varying concentrations of the test compound (SHP099). A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is added to initiate the reaction.

  • Procedure:

    • Dispense SHP2 enzyme into a 96- or 384-well plate.

    • Add serially diluted SHP099 or DMSO vehicle control and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of product formation is proportional to enzyme activity.

  • Data Analysis: The reaction rates are plotted against inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular p-ERK Inhibition Assay

This assay quantifies the ability of SHP099 to inhibit the SHP2-mediated RAS-ERK signaling pathway in intact cells.

  • Principle: A SHP2-dependent cancer cell line (e.g., KYSE520) is treated with SHP099, and the level of phosphorylated ERK (p-ERK) is measured.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serially diluted SHP099 for a specified time (e.g., 2 hours).

    • Lyse the cells and measure p-ERK levels using a sensitive immunoassay, such as an AlphaLISA, HTRF, or ELISA-based kit (e.g., SureFire).

  • Data Analysis: p-ERK signal is normalized to a control (e.g., total ERK or cell number) and plotted against SHP099 concentration to determine the cellular IC50.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is used to confirm the direct binding of SHP099 to the SHP2 protein and its stabilizing effect.

  • Principle: Ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (Tm) can be measured by monitoring protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions.

  • Procedure:

    • Mix recombinant SHP2 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (SHP099) or DMSO control in a qPCR plate.

    • Heat the plate in a real-time PCR instrument using a thermal ramp.

    • Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. The change in melting temperature (ΔTm = Tm, SHP099 - Tm, DMSO) is calculated to quantify the stabilization effect. A positive ΔTm indicates direct binding.

In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of SHP099 in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with SHP099, and tumor growth is monitored over time.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., KYSE520) into the flank of nude mice.

    • Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

    • Administer SHP099 (e.g., 75-100 mg/kg) or vehicle orally, once daily.

    • Measure tumor volume with calipers at regular intervals and monitor animal body weight as a measure of toxicity.

  • Data Analysis: Compare the average tumor volume of the treated group to the vehicle group over time. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

Discovery_Workflow General Workflow for the Discovery and Development of SHP099 cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID SBDD Structure-Based Design (X-ray Crystallography) Hit_ID->SBDD SAR SAR Studies (Chemical Synthesis) SBDD->SAR SAR->SBDD Lead_Opt Lead Optimization SAR->Lead_Opt Biochem Biochemical Profiling (Potency, Selectivity) Lead_Opt->Biochem Cellular Cellular Assays (p-ERK, Proliferation) Biochem->Cellular PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cellular->PK_PD InVivo In Vivo Efficacy (Xenograft Models) PK_PD->InVivo

Workflow for SHP099 discovery and preclinical validation.

References

The Role of SHP2 Inhibition in the RAS-MAPK Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the role of SHP2 inhibitors in the RAS-MAPK pathway. While the request specified "Shp2-IN-21," a thorough search of publicly available scientific literature and databases did not yield specific quantitative data or detailed experimental protocols for a compound with this exact designation. Therefore, this document will focus on the well-characterized mechanisms and methodologies associated with potent SHP2 inhibitors, using data from representative molecules to illustrate key concepts and experimental approaches.

Introduction to SHP2 and the RAS-MAPK Pathway

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is a central regulator of cell proliferation, differentiation, survival, and metabolism. Dysregulation of the RAS-MAPK pathway is a hallmark of many human cancers, making its components, including SHP2, attractive targets for therapeutic intervention.[1][2]

SHP2 is ubiquitously expressed and is recruited to activated receptor tyrosine kinases (RTKs) or their associated docking proteins.[3] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins like Grb2-associated binder 1 (GAB1), leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.

Activated SHP2 promotes RAS activation through multiple mechanisms. It can dephosphorylate specific residues on RTKs or docking proteins, creating binding sites for the Grb2-SOS1 complex, which in turn facilitates the exchange of GDP for GTP on RAS, leading to its activation. SHP2 can also dephosphorylate and inactivate Sprouty proteins, which are negative regulators of the RAS-MAPK pathway. By promoting the activation of RAS, SHP2 facilitates the downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of gene expression and cellular responses. Given its critical role as a positive regulator of this oncogenic pathway, the development of small molecule inhibitors of SHP2 has become a significant focus in cancer drug discovery.

Mechanism of Action of Allosteric SHP2 Inhibitors

Early efforts to develop SHP2 inhibitors focused on the active site of the PTP domain. However, due to the high conservation of the active site among protein tyrosine phosphatases, achieving selectivity with active-site inhibitors has been challenging. A breakthrough in the field was the discovery of allosteric inhibitors that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This allosteric approach has led to the development of highly potent and selective SHP2 inhibitors with promising preclinical and clinical activity.

Figure 1: Mechanism of Allosteric SHP2 Inhibition.

Quantitative Data for Representative SHP2 Inhibitors

The following tables summarize the biochemical and cellular potency of several well-characterized allosteric SHP2 inhibitors. This data is provided to illustrate the typical potency of this class of compounds.

InhibitorTargetIC50Assay TypeReference
SHP099 SHP2 (WT)71 nMBiochemical
RMC-4550 SHP2 (WT)0.583 nMBiochemicalMedChemExpress
TNO155 SHP2 (WT)11 nMBiochemical
IACS-13909 SHP2 (WT)15.7 nMBiochemical
PF-07284892 SHP2 (WT)21 nMBiochemical
CNBDA SHP2 (PTP domain)5.0 µMBiochemical
11a-1 SHP2 (PTP domain)0.2 µMBiochemical

Table 1: Biochemical Potency of Representative SHP2 Inhibitors

InhibitorCell LineEC50 (pERK)Cancer TypeReference
RMC-4550 NCI-H183829 nMLung Cancer
RMC-4550 MeWo24 nMMelanoma
PF-07284892 VariousLow nMVarious

Table 2: Cellular Potency of Representative SHP2 Inhibitors

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SHP2 inhibitors and their impact on the RAS-MAPK pathway.

SHP2 Biochemical Inhibition Assay (DiFMUP-based)

This assay measures the direct inhibitory effect of a compound on the phosphatase activity of SHP2 using a fluorogenic substrate.

Materials:

  • Recombinant full-length human SHP2

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compound (e.g., Shp2-IN-XX) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of SHP2 enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (e.g., 100 µM final concentration) to each well.

  • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing endogenous SHP2

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and antibodies (anti-SHP2, secondary antibody)

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHP2 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate melting curves for both vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

RAS Activation (GTP-RAS Pulldown) Assay

This assay measures the levels of active, GTP-bound RAS in cells. Inhibition of SHP2 is expected to decrease the amount of GTP-RAS.

Materials:

  • Cultured cells

  • Growth factor (e.g., EGF) for stimulation

  • Test compound

  • Lysis/Binding/Wash Buffer

  • GST-Raf1-RBD (RAS-binding domain) beads

  • 2x SDS-PAGE sample buffer

  • Western blot reagents and antibodies (anti-pan-RAS, secondary antibody)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer.

  • Clarify the lysates by centrifugation.

  • Normalize the protein concentration of the lysates.

  • Incubate an aliquot of each lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-RAS.

  • Wash the beads several times with Lysis/Binding/Wash Buffer.

  • Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

  • Analyze the eluted samples and total cell lysates by Western blotting using an anti-pan-RAS antibody.

  • A decrease in the amount of pulled-down RAS in compound-treated samples compared to the stimulated control indicates inhibition of RAS activation.

Phospho-ERK (pERK) Western Blot

This assay assesses the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway. SHP2 inhibition should lead to a reduction in pERK levels.

Materials:

  • Cultured cells

  • Growth factor for stimulation

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot reagents

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

Procedure:

  • Follow steps 1-4 from the RAS Activation Assay protocol.

  • Wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify the lysates and normalize protein concentrations.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

  • A decrease in the pERK/total ERK ratio in compound-treated samples indicates inhibition of the RAS-MAPK pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the SHP2-RAS-MAPK signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.

SHP2 in the RAS-MAPK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS1 SOS1 Grb2->SOS1 Recruits RAS-GDP RAS-GDP SOS1->RAS-GDP GDP/GTP Exchange RAS-GTP RAS-GTP RAS-GDP->RAS-GTP RAF RAF RAS-GTP->RAF Activates SHP2->SOS1 Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Growth Factor Growth Factor Growth Factor->RTK Binds This compound This compound This compound->SHP2 Inhibits

Figure 2: SHP2 in the RAS-MAPK Signaling Pathway.

Experimental Workflow for SHP2 Inhibitor Evaluation Start Start Biochemical Assay SHP2 Biochemical Inhibition Assay Start->Biochemical Assay Direct Inhibition (IC50) Target Engagement Cellular Thermal Shift Assay (CETSA) Biochemical Assay->Target Engagement Cellular Target Binding Cellular Assays Cellular Pathway Modulation Assays Target Engagement->Cellular Assays Pathway Effects RAS Pulldown RAS-GTP Pulldown Cellular Assays->RAS Pulldown pERK Western pERK Western Blot Cellular Assays->pERK Western Phenotypic Assays Cellular Phenotypic Assays Cellular Assays->Phenotypic Assays Functional Outcomes End End RAS Pulldown->End pERK Western->End Proliferation Cell Proliferation Assay Phenotypic Assays->Proliferation Apoptosis Apoptosis Assay Phenotypic Assays->Apoptosis Proliferation->End Apoptosis->End

Figure 3: Experimental Workflow for SHP2 Inhibitor Evaluation.

Conclusion

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, and its inhibition represents a promising therapeutic strategy for cancers driven by this pathway. Allosteric inhibitors of SHP2 have demonstrated potent and selective activity in preclinical models, leading to their evaluation in clinical trials. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of novel SHP2 inhibitors and the elucidation of their mechanism of action. Further research into the development of next-generation SHP2 inhibitors and their combination with other targeted therapies holds the potential to improve outcomes for patients with RAS-MAPK-driven malignancies.

References

An In-depth Technical Guide to SHP2 Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public domain information is available for a molecule designated "Shp2-IN-21". This guide provides a comprehensive overview of the proto-oncoprotein SHP2 as a therapeutic target and the core principles of its inhibition, using data from well-characterized, exemplary allosteric SHP2 inhibitors.

Introduction: SHP2 as a Proto-Oncogenic Target

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1][2] SHP2 plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the activation of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]

Unlike most phosphatases which act as tumor suppressors by negatively regulating kinase signaling, SHP2 is the first identified bona fide oncoprotein in the PTP superfamily.[5] Gain-of-function mutations and overexpression of SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including leukemia, lung cancer, breast cancer, and glioblastoma. Its central role in promoting oncogenic signaling and mediating resistance to targeted therapies makes SHP2 a compelling target for anticancer drug development.

This guide delves into the mechanism of SHP2, its role in oncogenic signaling, the quantitative profiles of its inhibitors, and the detailed experimental protocols used for their characterization.

Mechanism of SHP2 Action and Allosteric Inhibition

SHP2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. Under basal conditions, the N-SH2 domain directly binds to and blocks the active site of the PTP domain, holding the enzyme in a closed, autoinhibited conformation.

Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated adaptor proteins via its SH2 domains. This binding event induces a conformational change that releases the N-SH2 domain from the PTP active site, transitioning SHP2 to its active, open state.

Recently developed allosteric inhibitors do not target the highly conserved PTP active site. Instead, they bind to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding acts as a "molecular glue," stabilizing the autoinhibited conformation and preventing SHP2 activation. This mechanism provides high specificity and avoids the challenges of targeting the conserved catalytic sites of phosphatases.

cluster_inactive Inactive State cluster_active Active State cluster_inhibited Inhibited State Inactive SHP2 (Autoinhibited) NSH2_i N-SH2 Inactive->NSH2_i blocks Active SHP2 (Active) Inactive->Active Activation Inhibited SHP2 (Inhibited) Inactive->Inhibited binding PTP_i PTP Domain (Blocked) Active->Inactive Deactivation NSH2_a N-SH2 (Engaged) PTP_a PTP Domain (Open) Inhibitor Allosteric Inhibitor pY_protein Phosphorylated Scaffold Protein pY_protein->NSH2_a binds

Fig. 1: SHP2 Activation and Allosteric Inhibition.

Role of SHP2 in Oncogenic Signaling Pathways

SHP2 is a critical node in multiple signaling pathways that drive tumorigenesis.

3.1 RAS-MAPK Pathway The most well-characterized function of SHP2 is the positive regulation of the RAS-MAPK pathway. Upon activation by RTKs, SHP2 is recruited to adaptor proteins like Grb2-associated binder (Gab) family proteins. SHP2 then dephosphorylates specific negative regulatory sites on these scaffolds or on RAS GTPase-activating proteins (RasGAPs), leading to sustained RAS activation (GTP-bound state). Activated RAS then triggers the kinase cascade involving RAF, MEK, and ERK, which ultimately promotes gene expression programs for cell proliferation, survival, and differentiation.

rtk RTK grb2 Grb2/Gab1 rtk->grb2 recruits gf Growth Factor gf->rtk binds shp2 SHP2 grb2->shp2 recruits sos SOS grb2->sos recruits ras_gtp RAS-GTP (Active) shp2->ras_gtp promotes activation sos->ras_gtp promotes activation ras_gdp RAS-GDP (Inactive) raf RAF ras_gtp->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (c-Fos, c-Jun) erk->transcription phosphorylates nucleus Proliferation, Survival transcription->nucleus regulates inhibitor SHP2 Inhibitor inhibitor->shp2 inhibits

Fig. 2: SHP2 in the RAS-MAPK Signaling Pathway.

3.2 Other Signaling Pathways SHP2's role is context-dependent and it can influence other major pathways:

  • PI3K/AKT Pathway: SHP2 can either activate or inhibit the PI3K/AKT pathway depending on the cellular context.

  • JAK/STAT Pathway: SHP2 can dephosphorylate and modulate the activity of STAT proteins, thereby influencing cytokine signaling.

  • Immune Checkpoint Signaling: SHP2 is recruited by immune checkpoint receptors like PD-1. Its phosphatase activity in T-cells suppresses immune activation, suggesting that SHP2 inhibition may enhance anti-tumor immunity.

Quantitative Data on Representative SHP2 Inhibitors

The following tables summarize key quantitative data for well-studied allosteric SHP2 inhibitors, providing a benchmark for the potency and properties expected from this class of molecules.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors

Compound Biochemical IC₅₀ (SHP2) Cellular pERK Inhibition IC₅₀ Cell Line Reference
PF-07284892 21 nM Low nM range Various
SHP099 71 nM Not specified Not specified
TNO155 11 nM Not specified Not specified
Compound 17a 3 nM 28 nM KYSE520

| Compound 57774 | 0.8 µM | Not applicable | Not applicable | |

Table 2: Selectivity Profile of PF-07284892

Target Selectivity vs. SHP2 Reference
SHP1 >1,000-fold

| 21 Other Phosphatases | >1,000-fold | |

Table 3: Preclinical Pharmacokinetic Properties of SHP2 Inhibitors

Compound Species Key PK Properties Reference
PF-07284892 Animals Favorable PK properties, long half-life, potential for brain penetration.

| SHP099 | Mouse, Rat | Orally bioavailable, achieved dose-dependent plasma concentrations. | |

Table 4: In Vivo Efficacy of SHP2 Inhibitors

Compound Xenograft Model Dosing Efficacy Outcome Reference
SHP099 KYSE520 (Esophageal) 8-75 mg/kg Dose-dependent tumor growth inhibition.

| PF-07284892 | Various | 30 mg/kg (in combination) | Overcame targeted therapy resistance, leading to tumor responses. | |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize SHP2 inhibitors.

5.1 Biochemical SHP2 Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant SHP2 protein.

Methodology:

  • Reagents: Recombinant SHP2 protein, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the inhibitor dilutions, recombinant SHP2 protein, and assay buffer.

    • Incubate to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to SHP2 activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_reagents Add Inhibitor, SHP2 Enzyme, and Buffer to Microplate prep_inhibitor->add_reagents incubate Incubate for Compound Binding add_reagents->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze end End analyze->end

Fig. 3: Workflow for a Biochemical SHP2 Inhibition Assay.

5.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in an intact cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture cells to desired confluency. Treat cells with the test inhibitor or vehicle (DMSO) control and incubate at 37°C for a defined period (e.g., 1 hour).

  • Heat Challenge: Aliquot cell suspensions into PCR tubes or plates. Apply a temperature gradient using a thermocycler for a short duration (e.g., 3 minutes). A non-heated control is included.

  • Cell Lysis: Immediately lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of soluble SHP2 protein using a detection method like Western Blot or an enzyme complementation assay.

  • Data Analysis: Plot the amount of soluble SHP2 against temperature for both inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

start Start treat_cells Treat Cells with Inhibitor or Vehicle start->treat_cells heat_challenge Apply Temperature Gradient (Heat Shock) treat_cells->heat_challenge lyse_cells Lyse Cells heat_challenge->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant quantify Quantify Soluble SHP2 (e.g., Western Blot) collect_supernatant->quantify analyze Plot Melting Curve to Assess Thermal Shift quantify->analyze end End analyze->end

Fig. 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

5.3 In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of a SHP2 inhibitor in a living organism.

Methodology:

  • Cell Culture and Implantation: Culture a human tumor cell line (e.g., KYSE-520). Subcutaneously implant a specific number of cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Prepare the inhibitor formulation. Administer the drug to the treatment groups according to a defined dose and schedule (e.g., 30 mg/kg, orally, every other day). The control group receives the vehicle.

  • Monitoring: Monitor animal body weight as a measure of toxicity. Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint and Analysis: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis like pERK levels).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy.

start Start implant Implant Tumor Cells into Mice start->implant tumor_growth Allow Tumors to Grow to ~200 mm³ implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle on Schedule randomize->treat monitor Measure Tumor Volume and Body Weight Regularly treat->monitor endpoint Reach Study Endpoint monitor->endpoint analyze Excise Tumors and Analyze Data (Tumor Growth Inhibition) endpoint->analyze end End analyze->end

Fig. 5: Workflow for an In Vivo Xenograft Study.

Conclusion

SHP2 is a validated and high-interest oncogenic target. The development of allosteric inhibitors that stabilize its autoinhibited conformation represents a significant advancement in targeting PTPs with high specificity. These inhibitors have demonstrated potent biochemical and cellular activity, favorable preclinical pharmacokinetics, and promising in vivo efficacy, particularly in overcoming resistance to other targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the discovery and characterization of novel SHP2 inhibitors, paving the way for new therapeutic strategies in oncology.

References

Allosteric Inhibition of Shp2: A Technical Guide to the Mechanism and Analysis of Action

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This document provides an in-depth technical guide on the allosteric inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). Due to the lack of specific public data for "Shp2-IN-21," this guide will focus on the well-characterized and prototypical allosteric Shp2 inhibitor, SHP099 , to illustrate the principles of allosteric Shp2 inhibition, relevant experimental methodologies, and its effects on cellular signaling.

Introduction to Shp2 and Allosteric Inhibition

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][3][4] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various cancers.

Structurally, Shp2 contains two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its basal state, Shp2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain. Upon cellular stimulation, Shp2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this auto-inhibition and activates the phosphatase.

Allosteric inhibitors of Shp2, such as SHP099, represent a novel therapeutic strategy. Unlike traditional active-site inhibitors, allosteric modulators bind to a site distinct from the catalytic cleft. SHP099 binds to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of Shp2 and thereby preventing its activation.

Quantitative Data on Shp2 Inhibition by SHP099

The following tables summarize the quantitative data for the inhibition of Shp2 by SHP099 from various studies.

Table 1: Biochemical Inhibition of Shp2 by SHP099

Shp2 ConstructAssay ConditionIC50 (µM)Reference
Full-length, wild-typeActivated with IRS-1 phosphopeptide0.071
Full-length, wild-type-0.690
E76K mutant-2.896
D61Y mutant-1.241
A72V mutant-1.968
E69K mutant-0.416

Table 2: Cellular Activity of SHP099

Cell LineAssayEndpointIC50 (µM)Reference
MV4-11Cell Growth-0.32
TF-1Cell Growth-1.73

Signaling Pathways Modulated by Allosteric Shp2 Inhibition

Allosteric inhibition of Shp2 primarily impacts the Ras-MAPK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by an allosteric inhibitor like SHP099.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive pY Sos SOS Grb2->Sos Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP GDP Raf Raf Ras_GTP->Raf Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras_GDP Promotes activation SHP099 This compound (Allosteric Inhibitor) SHP099->Shp2_inactive Stabilizes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Shp2's role in the Ras-MAPK signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 in a cell-free system.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Shp2 Enzyme - IRS-1 Peptide - DiFMUP Substrate - this compound Incubate_Shp2 Incubate Shp2 with IRS-1 peptide (to activate) Reagents->Incubate_Shp2 Add_Inhibitor Add varying concentrations of this compound Incubate_Shp2->Add_Inhibitor Add_Substrate Add DiFMUP substrate to initiate reaction Add_Inhibitor->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence (Ex/Em ~358/450 nm) Incubate_Reaction->Measure_Fluorescence Plot_Data Plot fluorescence vs. inhibitor concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Workflow for the biochemical phosphatase activity assay.

Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

    • Enzyme: Recombinant full-length wild-type Shp2.

    • Activating Peptide: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide.

    • Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • Inhibitor: this compound (or SHP099) serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Prepare a working solution of Shp2 at a final concentration of 0.5 nM in the assay buffer.

    • To activate the wild-type Shp2, add the dually phosphorylated IRS-1 peptide to the enzyme solution at a final concentration of 500 nM and incubate for 20 minutes at room temperature.

    • Dispense the inhibitor at various concentrations into the wells.

    • Add the pre-activated Shp2 enzyme solution to the wells containing the inhibitor.

    • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration of 10-100 µM.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 358 nm and 450 nm, respectively.

  • Data Analysis:

    • Normalize the fluorescence data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_shift Thermal Shift Protocol cluster_detection Detection & Analysis Culture_Cells Culture cells (e.g., HEK293T) Treat_Cells Treat cells with This compound or vehicle Culture_Cells->Treat_Cells Heat_Cells Heat cells at a gradient of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Separate_Proteins Separate soluble and aggregated proteins (centrifugation) Lyse_Cells->Separate_Proteins Detect_Shp2 Detect soluble Shp2 (e.g., Western Blot or enzyme complementation) Separate_Proteins->Detect_Shp2 Generate_Melt_Curve Generate melt curve Detect_Shp2->Generate_Melt_Curve Determine_Shift Determine thermal shift (ΔTm) Generate_Melt_Curve->Determine_Shift

Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to near confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Shift:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes).

    • Immediately cool the tubes on ice.

  • Protein Extraction and Detection:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Detect the amount of soluble Shp2 in each sample using Western blotting with a Shp2-specific antibody or a more high-throughput method like an enzyme fragment complementation assay.

  • Data Analysis:

    • Quantify the amount of soluble Shp2 at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Plot the percentage of soluble Shp2 against the temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • A positive thermal shift (increase in Tm) in the presence of the inhibitor indicates target engagement.

Cellular Assay for Ras-MAPK Pathway Inhibition

This assay assesses the functional consequence of Shp2 inhibition on its downstream signaling pathway.

Protocol (Western Blotting for pERK):

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with an RTK-driven mutation) and allow them to adhere.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the Ras-MAPK pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK (tERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pERK and tERK.

    • Normalize the pERK signal to the tERK signal for each sample.

    • A dose-dependent decrease in the pERK/tERK ratio in the inhibitor-treated samples indicates inhibition of the Ras-MAPK pathway.

Conclusion

Allosteric inhibition of Shp2 presents a promising therapeutic strategy for cancers and other diseases driven by hyperactive Ras-MAPK signaling. The prototypical inhibitor SHP099 has been instrumental in validating this approach. The experimental protocols detailed in this guide provide a framework for the characterization of novel allosteric Shp2 inhibitors, from initial biochemical screening to the confirmation of target engagement and cellular activity. A thorough understanding of these methodologies is critical for the continued development of this important class of targeted therapies.

References

Structural Basis of Shp2 Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structural and mechanistic underpinnings of Shp2 inhibition, focusing on the allosteric modulation of this critical oncogenic phosphatase.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific inhibitor designated "Shp2-IN-21" have not yielded any publicly available scientific literature or structural data. It is possible that this is an internal compound code, a less common alias, or a misnomer. This guide will therefore focus on the well-characterized, pioneering allosteric inhibitor, SHP099 , as a representative example to illustrate the principles of Shp2 inhibition. The structural and mechanistic insights derived from SHP099 are foundational to the understanding of a large class of Shp2 allosteric inhibitors.

Introduction to Shp2: A Key Signaling Node and Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Shp2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth, differentiation, and survival.[2] Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[3] This has established Shp2 as a compelling target for therapeutic intervention.

Shp2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, or auto-inhibited state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate binding.[4][5] Activation of Shp2 occurs upon binding of the SH2 domains to specific phosphotyrosine motifs on upstream signaling partners, which induces a conformational change that relieves this auto-inhibition and opens the PTP active site.

The Allosteric Inhibition of Shp2 by SHP099

The discovery of allosteric inhibitors, such as SHP099, represented a landmark in targeting phosphatases, which were long considered "undruggable." These inhibitors do not bind to the catalytic active site but rather to a novel pocket located at the interface of the N-SH2, C-SH2, and PTP domains.

Mechanism of Action

SHP099 and similar allosteric inhibitors function by stabilizing the auto-inhibited conformation of Shp2. By binding to a "tunnel-like" pocket, the inhibitor acts as a molecular glue, holding the N-SH2 domain in place over the PTP active site. This prevents the conformational change required for Shp2 activation, effectively locking the enzyme in its "off" state. This allosteric mechanism provides a high degree of selectivity for Shp2 over other phosphatases, including the closely related Shp1.

Structural Insights from X-ray Crystallography

The co-crystal structure of SHP099 in complex with Shp2 has provided a detailed understanding of its inhibitory mechanism. These studies reveal that the inhibitor sits in a pocket formed by residues from all three core domains of Shp2. This binding stabilizes the closed, inactive conformation of the enzyme.

Quantitative Analysis of Shp2 Inhibition by SHP099

The following table summarizes key quantitative data for the interaction of SHP099 with Shp2, compiled from various biochemical and cellular assays.

ParameterValueAssay TypeReference
Biochemical Potency
IC50 (vs. full-length Shp2)70 nMDiFMUP-based phosphatase assay(Chen et al., 2016)
Ki5.3 nMEnzyme kinetics(LaRochelle et al., 2018)
Cellular Activity
p-ERK IC50 (KYSE-520 cells)200 nMWestern Blot(Chen et al., 2016)
Antiproliferative IC50 (M-NFS-60 cells)500 nMCell viability assay(Chen et al., 2016)
Selectivity
IC50 (vs. Shp1)>100 µMDiFMUP-based phosphatase assay(Chen et al., 2016)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Shp2 inhibition. Below are representative protocols for key experiments.

Shp2 Phosphatase Activity Assay (DiFMUP-based)

This assay measures the enzymatic activity of Shp2 by detecting the dephosphorylation of a fluorogenic substrate.

  • Reagents:

    • Recombinant full-length Shp2 protein.

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

    • Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

    • Test inhibitor (e.g., SHP099) dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of Shp2 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of DiFMUP substrate (final concentration ~100 µM) in assay buffer.

    • Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay evaluates the ability of an inhibitor to block Shp2-mediated signaling in a cellular context by measuring the phosphorylation of a downstream effector, ERK.

  • Cell Culture:

    • Culture a relevant cell line (e.g., KYSE-520, which has an activating EGFR mutation) in appropriate growth medium.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes to activate the MAPK pathway.

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Determine the IC50 value from the dose-response curve.

Visualizing Shp2 Signaling and Inhibition

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Shp2 and the mechanism of allosteric inhibition.

Shp2 Signaling Pathway

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras promotes activation

Caption: Simplified schematic of the Shp2-mediated RAS-MAPK signaling pathway.

Mechanism of Allosteric Inhibition by SHP099

SHP099_Inhibition_Mechanism Shp2_inactive Shp2 (inactive, auto-inhibited) Shp2_active Shp2 (active, open conformation) Shp2_inactive->Shp2_active Activation by phospho-protein No_Dephosphorylation No Dephosphorylation Shp2_inactive->No_Dephosphorylation Locked in inactive state Substrate Substrate Shp2_active->Substrate Dephosphorylates SHP099 SHP099 SHP099->Shp2_inactive Binds to allosteric pocket & stabilizes RTK_pY Phosphorylated RTK RTK_pY->Shp2_inactive

Caption: Mechanism of Shp2 allosteric inhibition by SHP099.

Conclusion

The structural and mechanistic understanding of Shp2 inhibition, largely informed by studies on pioneering molecules like SHP099, has paved the way for the development of a new class of targeted cancer therapies. The allosteric mechanism of action provides high selectivity and potent inhibition of this critical signaling node. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further advance the field of Shp2-targeted therapeutics.

References

Understanding the Pharmacodynamics of Shp2-IN-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs). Its role in regulating cell growth, differentiation, and survival makes it a key player in both normal physiological processes and in the pathogenesis of various diseases, including cancer. The discovery of small molecule inhibitors of Shp2 has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the pharmacodynamics of Shp2 inhibitors, with a specific focus on the potent inhibitor Shp2-IN-21. Due to the limited publicly available data for this compound, this guide will also draw upon data from well-characterized SHP2 inhibitors to provide a comprehensive understanding of the pharmacodynamic profile of this class of molecules.

This compound, also identified as compound 208, has emerged as a highly potent inhibitor of Shp2 with a reported IC50 value of 3 nM.[1][2][3][4][5] Its potential application in the treatment of glioblastoma is currently under investigation.

Mechanism of Action

Shp2 inhibitors can be broadly classified into two categories based on their mechanism of action: active-site inhibitors and allosteric inhibitors. While early efforts focused on targeting the catalytic site, these inhibitors often suffered from poor selectivity and bioavailability. The breakthrough in the field came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in an auto-inhibited conformation, preventing its activation.

While the specific binding mode of this compound has not been publicly disclosed, its high potency is characteristic of modern allosteric inhibitors. These inhibitors effectively block the function of Shp2 in downstream signaling cascades.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized SHP2 inhibitors.

CompoundTargetIC50 (nM)Assay TypeCell-Based ActivityReference
This compound (Compound 208) SHP23Enzymatic AssayGlioblastoma research application noted
SHP099SHP270Enzymatic AssayInhibition of p-ERK in cell linesN/A
RMC-4550SHP22.5Enzymatic AssayAnti-proliferative activity in various cancer cell linesN/A
TNO155SHP230Enzymatic AssayDose-dependent tumor growth inhibition in xenograft modelsN/A

Key Signaling Pathways Modulated by Shp2 Inhibition

Inhibition of Shp2 profoundly impacts several critical signaling pathways that are frequently dysregulated in cancer. The primary consequence of Shp2 inhibition is the suppression of the RAS-mitogen-activated protein kinase (MAPK) pathway.

RAS-MAPK Signaling Pathway

Shp2 is a crucial positive regulator of the RAS-MAPK cascade. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1/2. Shp2 is recruited to these phosphorylated adaptors and dephosphorylates specific substrates, including RAS GTPase-activating protein (RasGAP) binding sites on docking proteins, thereby promoting the accumulation of active, GTP-bound RAS. This leads to the activation of the downstream RAF-MEK-ERK signaling cascade, which promotes cell proliferation, survival, and differentiation. Shp2 inhibitors block this process, leading to a reduction in phosphorylated ERK (p-ERK) levels.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits Shp2 Shp2 RTK->Shp2 activates RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP GDP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2->RAS_GTP promotes activation Shp2_IN_21 This compound Shp2_IN_21->Shp2

RAS-MAPK Signaling Pathway Inhibition.
PI3K/AKT Signaling Pathway

The effect of Shp2 on the PI3K/AKT pathway is context-dependent and can be either positive or negative. In some cellular contexts, Shp2 can dephosphorylate and inactivate PI3K, thereby acting as a negative regulator. However, in other settings, Shp2 can promote PI3K/AKT signaling. The net effect of Shp2 inhibition on this pathway should be empirically determined in the specific cellular system of interest.

JAK/STAT Signaling Pathway

Shp2 is also implicated in the regulation of the JAK/STAT signaling pathway, which is critical for cytokine signaling and immune responses. Shp2 can dephosphorylate and inactivate JAKs and STATs, thereby acting as a negative regulator of this pathway. Consequently, inhibition of Shp2 may lead to increased STAT phosphorylation and activation in certain contexts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of Shp2 inhibitors. Below are representative protocols for key experiments.

In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory activity of a compound against the Shp2 phosphatase.

Materials:

  • Recombinant human Shp2 protein

  • Phosphopeptide substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • Test compound (e.g., this compound)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the recombinant Shp2 enzyme to the wells of the 384-well plate.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

  • Monitor the dephosphorylation of the substrate by measuring the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition

Objective: To assess the cellular potency of a Shp2 inhibitor by measuring its effect on the phosphorylation of a key downstream target, ERK.

Materials:

  • Cancer cell line known to have activated RAS-MAPK signaling (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

  • Plot the normalized p-ERK levels as a function of compound concentration to determine the cellular IC50.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro pharmacodynamic characterization of a novel Shp2 inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (Enzymatic Activity) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (p-ERK Western Blot) IC50_Determination->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (Other Phosphatases) IC50_Determination->Selectivity_Panel Cellular_Potency Cellular Potency (IC50) Cell_Based_Assay->Cellular_Potency Data_Analysis Data Analysis & Interpretation Cellular_Potency->Data_Analysis Off_Target_Effects Off-Target Effects Selectivity_Panel->Off_Target_Effects Off_Target_Effects->Data_Analysis

In Vitro Pharmacodynamic Workflow.

Conclusion

This compound is a highly potent inhibitor of the Shp2 phosphatase. Based on its low nanomolar IC50, it holds significant promise as a chemical probe for studying Shp2 biology and as a potential therapeutic agent, particularly in diseases driven by aberrant Shp2 activity such as glioblastoma. The pharmacodynamic characterization of this compound and other inhibitors in its class relies on a combination of in vitro enzymatic and cellular assays to determine potency, selectivity, and mechanism of action. The primary downstream effect of Shp2 inhibition is the suppression of the RAS-MAPK signaling pathway, a key driver of oncogenesis. Further detailed studies are required to fully elucidate the complete pharmacodynamic profile of this compound, including its effects on other signaling pathways and its in vivo efficacy. This technical guide provides a foundational understanding for researchers and drug developers working in this exciting area of targeted therapy.

References

The Role of SHP2 Inhibition in Developmental Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Developmental disorders such as Noonan syndrome (NS) and LEOPARD syndrome are frequently linked to mutations in the PTPN11 gene, which encodes the protein tyrosine phosphatase SHP2.[1][2][3][4] These mutations often lead to a gain-of-function in SHP2, resulting in hyperactivation of the RAS/MAPK signaling pathway, a central regulator of cellular growth, differentiation, and survival.[1] This guide provides a comprehensive overview of the role of SHP2 in these disorders and explores the therapeutic potential of SHP2 inhibitors, supported by preclinical data. While specific data for "Shp2-IN-21" in developmental disorders is not publicly available, this document synthesizes findings from studies on other potent SHP2 inhibitors, offering a foundational understanding for researchers in the field.

The SHP2 Signaling Pathway in Development

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling from various receptor tyrosine kinases (RTKs). In a healthy state, SHP2 is maintained in an auto-inhibited conformation. Upon ligand binding to an RTK, SHP2 is recruited to the plasma membrane and activated. This activation allows SHP2 to dephosphorylate specific substrates, leading to the activation of downstream signaling cascades, most notably the RAS/MAPK pathway.

Signaling Pathway Diagram

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation GRB2 GRB2 SOS SOS GRB2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->GRB2 Dephosphorylation of docking proteins MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation

Caption: Canonical SHP2 signaling pathway downstream of RTKs.

In developmental disorders like Noonan syndrome, gain-of-function mutations in PTPN11 disrupt the auto-inhibitory mechanism of SHP2, leading to its constitutive activation. This results in sustained, ligand-independent activation of the RAS/MAPK pathway, causing the various clinical manifestations of the syndrome, including cardiac defects, characteristic facial features, and short stature.

Preclinical Evidence for SHP2 Inhibition in Developmental Disorders

Several preclinical studies have demonstrated the potential of SHP2 inhibition in mitigating the phenotypes associated with Noonan syndrome. These studies utilize various SHP2 inhibitors in mouse models carrying Noonan syndrome-associated Ptpn11 mutations.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies of SHP2 inhibitors in mouse models of Noonan Syndrome.

CompoundMouse ModelDosageRouteKey FindingsReference
SHP099 Nf1 mutant MPNST models75 mg/kg, q.o.d., 3 days/weekOral gavageTransiently reduced tumor size.
PF-07284892 Human tumor cell xenografts30 mg/kg, q.o.d.OralPotently inhibited phosphorylated ERK with low nanomolar IC50 values.
Dasatinib NS SHP2-D61G and NSML SHP2-Y279C miceNot specifiedNot specifiedReverted hypertrophic cardiomyopathy.
Sulforadex (SFX-01) Ptpn11D61G/+ miceNot specifiedOralNormalized myeloproliferation indices.
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of common experimental protocols used in the preclinical assessment of SHP2 inhibitors.

In Vivo Efficacy Studies in Mouse Models of Noonan Syndrome:

  • Animal Models: Typically, knock-in mouse models expressing a clinically relevant Ptpn11 mutation (e.g., D61G) are used.

  • Drug Administration: The SHP2 inhibitor is administered to the mice, often via oral gavage, at a predetermined dose and schedule. A vehicle control group is essential for comparison.

  • Phenotypic Analysis: A range of phenotypic assessments are conducted, which may include:

    • Cardiac Function: Echocardiography to measure parameters like heart rate, ejection fraction, and ventricular wall thickness.

    • Craniofacial Morphology: Micro-computed tomography (µCT) or calipers to measure craniofacial dimensions.

    • Growth: Monitoring of body weight and length.

    • Hematological Analysis: Complete blood counts to assess for myeloproliferative disease.

  • Biochemical Analysis: At the end of the study, tissues are harvested for biochemical analysis. This typically involves Western blotting to assess the phosphorylation status of key proteins in the RAS/MAPK pathway (e.g., ERK, MEK) to confirm target engagement and pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Noonan Syndrome Mouse Model treatment Treatment with SHP2 Inhibitor (or Vehicle Control) start->treatment phenotyping Phenotypic Analysis (Echocardiography, µCT, etc.) treatment->phenotyping biochemical Biochemical Analysis (Western Blot for pERK) treatment->biochemical data_analysis Data Analysis and Comparison phenotyping->data_analysis biochemical->data_analysis conclusion Conclusion on Therapeutic Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for preclinical evaluation.

Mechanism of Action of Allosteric SHP2 Inhibitors

Many of the recently developed SHP2 inhibitors, such as SHP099, are allosteric inhibitors. They do not bind to the active site of the phosphatase but rather to a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains in the inactive conformation. By binding to this pocket, the inhibitor stabilizes the auto-inhibited state of SHP2, preventing its activation and subsequent downstream signaling.

Allosteric Inhibition Diagram

Allosteric_Inhibition cluster_inactive Inactive State cluster_inhibited Inhibited State SHP2_inactive N-SH2 C-SH2 PTP SHP2_inactive:n->SHP2_inactive:p SHP2_active N-SH2 C-SH2 PTP SHP2_inactive->SHP2_active Activation (e.g., pY peptide binding) SHP2_inhibited N-SH2 C-SH2 PTP SHP2_inactive->SHP2_inhibited block X Inhibitor Allosteric Inhibitor Inhibitor->SHP2_inhibited Binds to allosteric site block->SHP2_active Blocks Activation

Caption: Mechanism of allosteric SHP2 inhibition.

Future Directions and Conclusion

The development of SHP2 inhibitors represents a promising therapeutic strategy for developmental disorders driven by SHP2 gain-of-function mutations. Preclinical studies have consistently demonstrated that inhibiting hyperactive SHP2 can ameliorate key disease phenotypes in animal models of Noonan syndrome. While the absence of specific data on "this compound" highlights the need for broader investigation into various chemical scaffolds, the collective evidence strongly supports the continued exploration of SHP2 as a druggable target for these conditions.

Future research should focus on:

  • Long-term efficacy and safety: Assessing the effects of chronic SHP2 inhibition.

  • Genotype-specific responses: Investigating whether different PTPN11 mutations respond differently to SHP2 inhibition.

  • Combination therapies: Exploring the potential of combining SHP2 inhibitors with other targeted therapies to achieve synergistic effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling. It plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival, primarily through the RAS/ERK and PI3K/Akt signaling pathways.[1][] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome, as well as various types of cancer, making it a compelling target for therapeutic intervention.[1][] This document provides detailed protocols for the in vitro evaluation of SHP2 inhibitors, using Shp2-IN-21 as a representative compound.

Mechanism of Action of SHP2

SHP2 consists of two tandem Src homology 2 (SH2) domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, leading to auto-inhibition.[3] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change that releases the auto-inhibition and activates the phosphatase activity of SHP2. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK cascade.

This compound: A Note on Data Availability

As of the latest literature review, specific quantitative data for this compound, such as its IC50 value and detailed mechanism of action, are not publicly available. The data presented in this document for other known SHP2 inhibitors are for reference and comparative purposes. Researchers are advised to determine the specific activity of this compound empirically using the protocols provided herein.

Quantitative Data for Reference SHP2 Inhibitors

The following table summarizes the in vitro activity of several well-characterized SHP2 inhibitors.

InhibitorTypeAssay TypeIC50Reference
SHP099AllostericBiochemical71 nMNovartis
RMC-4550AllostericBiochemical0.583 nMMedchemExpress
PF-07284892 (ARRY-558)AllostericBiochemical21 nM
NSC-87877CompetitiveBiochemical0.318 µMMedchemExpress
Compound 1 (NSC681129)AllostericBiochemical9.8 µM

Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay (DiFMUP-based)

This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials and Reagents:

  • Recombinant full-length human SHP2 protein

  • SHP2 activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound or other test inhibitors

  • DMSO (for compound dilution)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Enzyme Activation: In a microcentrifuge tube, pre-incubate recombinant SHP2 with the activating phosphopeptide at a molar ratio of 1:1000 (SHP2:peptide) in assay buffer for 20 minutes at room temperature. The final SHP2 concentration in the assay should be in the low nanomolar range (e.g., 0.5 nM), which should be optimized beforehand.

  • Assay Plate Setup:

    • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 18 µL of the activated SHP2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of DiFMUP substrate solution to each well. The final concentration of DiFMUP should be at or near its Km value for SHP2, which should be determined experimentally.

  • Kinetic Measurement: Immediately begin reading the fluorescence signal every minute for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the velocities to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound or other test inhibitors

  • DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibody against SHP2, secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermal cycler or heating block

Protocol:

  • Cell Treatment:

    • Plate HEK293T cells and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the normalized band intensity of soluble SHP2 against the temperature.

    • Fit the data to a Boltzmann equation to determine the melting temperature (Tm) of SHP2.

    • A positive thermal shift (increase in Tm) in the presence of this compound indicates target engagement.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates PI3K PI3K RTK->PI3K Activates JAK JAK RTK->JAK Activates SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates SHP2->Ras Promotes Activation MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes STAT STAT STAT->Proliferation Promotes JAK->STAT Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Shp2_IN_21 This compound Shp2_IN_21->SHP2 Inhibits

Caption: SHP2 signaling pathways and point of inhibition.

Experimental Workflow for Biochemical SHP2 Inhibition Assay

Biochemical_Assay_Workflow A Prepare Serial Dilution of this compound C Incubate Activated SHP2 with Inhibitor A->C B Activate SHP2 with Phosphopeptide B->C D Initiate Reaction with DiFMUP Substrate C->D E Measure Fluorescence Kinetics D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for the biochemical SHP2 inhibition assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat Cells with This compound B Heat Cell Lysates at Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble SHP2 by Western Blot C->D E Plot Melting Curve and Determine Tm Shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for Shp2-IN-21 Cell-Based Assay in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Note: Extensive searches for a specific SHP2 inhibitor designated "Shp2-IN-21" did not yield specific public data. Therefore, this document utilizes the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 , as a representative compound to provide detailed application notes and protocols. The principles and methods described herein are broadly applicable to the preclinical evaluation of novel SHP2 inhibitors like this compound.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are fundamental for cell growth, proliferation, differentiation, and survival.[2][4] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma. This makes SHP2 an attractive therapeutic target for cancer treatment.

SHP2 inhibitors, such as SHP099, are being investigated for their potential to block oncogenic signaling and inhibit tumor growth. These inhibitors can act allosterically, stabilizing SHP2 in an inactive conformation. This application note provides a comprehensive guide for researchers on the use of a representative SHP2 inhibitor in cell-based assays to evaluate its anti-cancer activity.

Mechanism of Action and Signaling Pathway

SHP2 acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2 to the cell membrane. This leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of downstream pro-oncogenic pathways like the RAS-MAPK cascade. Allosteric SHP2 inhibitors bind to a pocket on the SHP2 protein, locking it in a closed, auto-inhibited conformation and preventing its activation.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates SOS SOS Grb2->SOS Recruits RAS_GDP RAS-GDP SOS->RAS_GDP Promotes GDP/GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Shp2_IN_21 This compound (Exemplar: SHP099) Shp2_IN_21->SHP2_inactive Stabilizes Inactive State RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes Activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation GF Growth Factor GF->RTK Binds

Figure 1: Simplified SHP2 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize representative data for the SHP2 inhibitor SHP099 in various cancer cell lines. This data serves as a reference for the expected outcomes when testing a novel SHP2 inhibitor.

Table 1: In Vitro IC₅₀ Values of SHP099 in Cancer Cell Lines

Cell LineCancer TypeSHP2 StatusIC₅₀ (µM)Citation
KYSE-520Esophageal Squamous Cell CarcinomaWT~0.07
MV-4-11Acute Myeloid Leukemia (AML)FLT3-ITD0.32
MOLM-13Acute Myeloid Leukemia (AML)FLT3-ITD~0.1
Kasumi-1Acute Myeloid Leukemia (AML)KIT mutant~1.0
TF-1ErythroleukemiaWT1.73

WT: Wild-Type

Table 2: Effect of SHP2 Inhibition on Downstream Signaling

Cell LineTreatmentTarget ProteinChange in PhosphorylationCitation
KYSE-520SHP099ERKDecreased
H3122PF-07284892ERKDecreased
MIA PaCa-2PF-07284892ERKDecreased

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the activity of a SHP2 inhibitor.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is designed to determine the effect of the SHP2 inhibitor on cancer cell viability and to calculate the IC₅₀ value.

Materials:

  • Cancer cell lines of interest (e.g., KYSE-520, MV-4-11)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound (or SHP099) stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the SHP2 inhibitor in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 100 µM).

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCompound Add Serial Dilutions of this compound Incubate24h->AddCompound Incubate72h Incubate 72h AddCompound->Incubate72h AddMTS Add MTS Reagent Incubate72h->AddMTS Incubate4h Incubate 1-4h AddMTS->Incubate4h Read Read Absorbance at 490nm Incubate4h->Read Analyze Calculate % Viability and IC50 Read->Analyze

Figure 2: Workflow for the Cell Viability MTS Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the SHP2 inhibitor binds to and stabilizes the SHP2 protein within the cell, confirming target engagement.

Materials:

  • HEK293T cells

  • Expression vector for tagged SHP2 (e.g., ePL-SHP2)

  • Transfection reagent

  • This compound (or SHP099)

  • PBS, lysis buffer, and protease inhibitors

  • Thermal cycler or heating block

  • Western blot reagents and antibodies against the tag or SHP2

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~70-80% confluency.

    • Transfect cells with the SHP2 expression vector and incubate for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with the SHP2 inhibitor at a desired concentration (e.g., 10x IC₅₀) and a vehicle control for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the tag or SHP2.

    • The amount of soluble SHP2 at each temperature is quantified. A shift in the melting curve in the presence of the inhibitor indicates stabilization and target engagement.

CETSA_Workflow cluster_prep Preparation cluster_heat Heat Shock cluster_analysis Analysis Transfect Transfect Cells with Tagged SHP2 Treat Treat with This compound Transfect->Treat Heat Heat Cells at Temperature Gradient Treat->Heat Lyse Lyse Cells & Isolate Soluble Proteins Heat->Lyse WB Western Blot for Soluble SHP2 Lyse->WB Curve Generate Melting Curve WB->Curve

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols and data presented in this application note provide a robust framework for the preclinical evaluation of SHP2 inhibitors in cancer research. By employing these cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular target engagement of novel compounds like this compound. This will facilitate the identification and development of promising new therapeutics for the treatment of SHP2-dependent cancers.

References

Application Notes and Protocols for Shp2-IN-21 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell growth and survival signals. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, acting downstream of multiple receptor tyrosine kinases (RTKs). Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

Shp2-IN-21 is an allosteric inhibitor of SHP2. It stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling. This mechanism of action has shown promise in preclinical cancer models, particularly in tumors driven by RTK signaling. Due to the limited availability of public data specifically for this compound, this document will leverage data from the well-characterized and structurally related allosteric SHP2 inhibitor, SHP099, to provide representative protocols and expected outcomes. Both inhibitors share a common mechanism of stabilizing the inactive conformation of SHP2.

Mechanism of Action and Preclinical Rationale

SHP2 is a crucial signaling node that relays signals from activated RTKs to the RAS-RAF-MEK-ERK pathway. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream MAPK cascade, which promotes cell proliferation, survival, and differentiation. In cancer, hyperactivation of this pathway can drive tumor growth.

Allosteric SHP2 inhibitors like this compound bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding locks SHP2 in a closed, inactive conformation, preventing its engagement with upstream activators and subsequent signaling. The preclinical rationale for using this compound in xenograft models is to assess its ability to inhibit tumor growth in vivo, either as a monotherapy in SHP2-dependent cancers or in combination with other targeted therapies to overcome or prevent drug resistance.

Data Presentation: In Vivo Efficacy of SHP2 Inhibition

The following tables summarize representative quantitative data from preclinical studies using the allosteric SHP2 inhibitor SHP099 in various xenograft mouse models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: Monotherapy Efficacy of SHP099 in a Colon Cancer Xenograft Model

Cell LineMouse StrainTreatment GroupDosage and ScheduleMean Tumor Volume (mm³) at EndpointMean Tumor Weight (g) at EndpointReference
CT-26BALB/cVehicle (PBS)-~1500~1.2[1]
CT-26BALB/cSHP0995 mg/kg, i.p., daily~500~0.4[1]
CT-26BALB/c5-FU (positive control)25 mg/kg, i.p., every other day~400~0.3[1]

Table 2: Combination Therapy Efficacy of SHP099 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Cell LineMouse StrainTreatment GroupDosage and ScheduleTumor Growth Inhibition (%)Reference
H3122 (ALK-positive)NudeAlectinib10 mg/kg/day, p.o.Not specified
H3122 (ALK-positive)NudeSHP09950 mg/kg/day, p.o.Not specified
H3122 (ALK-positive)NudeAlectinib + SHP09910 mg/kg/day + 50 mg/kg/day, p.o.Significantly greater than single agents
PC-9 (EGFR-mutant)NudeOsimertinib5 mg/kg/day, p.o.Not specified
PC-9 (EGFR-mutant)NudeSHP09950 mg/kg/day, p.o.Not specified
PC-9 (EGFR-mutant)NudeOsimertinib + SHP0995 mg/kg/day + 50 mg/kg/day, p.o.Significantly greater than single agents

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the generation of a subcutaneous tumor model using a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., KYSE520, H3122, PC-9)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., Nude, SCID), 4-6 weeks old

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal housing and husbandry supplies

  • Digital calipers

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add trypsin-EDTA to detach the cells from the culture flask. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells at 300 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability: a. Perform a cell count using a hemocytometer or automated cell counter. b. Assess cell viability using a trypan blue exclusion assay. Viability should be >90%.

  • Preparation of Cell Suspension for Injection: a. Centrifuge the cells again and resuspend the pellet in the desired volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the target cell concentration (typically 1-10 x 10^6 cells in 100-200 µL). b. Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation: a. Anesthetize the mouse according to approved institutional protocols. b. Wipe the injection site (typically the flank) with an alcohol pad. c. Gently lift the skin and inject the cell suspension subcutaneously using a 1 mL syringe with a 27 or 30-gauge needle.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. d. Monitor the body weight of the mice as an indicator of overall health. e. Randomize mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol 2: Administration of this compound via Oral Gavage

This protocol outlines the procedure for oral administration of the inhibitor.

Materials:

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare the this compound formulation at the desired concentration. Ensure it is well-suspended before each use.

  • Animal Restraint: a. Weigh the mouse to calculate the correct dosing volume. b. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion: a. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth. b. Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. c. The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Compound Administration: a. Once the needle is correctly placed, slowly administer the compound from the syringe. b. After administration, gently withdraw the gavage needle along the same path of insertion.

  • Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing. b. Continue to monitor the mice regularly according to the study protocol.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Growth Factor Binding & Autophosphorylation GRB2_SOS GRB2/SOS RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->GRB2_SOS Recruitment & Activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP Loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Shp2_IN_21 This compound Shp2_IN_21->SHP2_inactive Allosteric Inhibition (Stabilizes Inactive State) Xenograft_Workflow start Start: Cancer Cell Culture harvest Harvest & Prepare Cell Suspension start->harvest implant Subcutaneous Implantation in Immunocompromised Mice harvest->implant tumor_growth Tumor Growth Monitoring (Calipers, Body Weight) implant->tumor_growth randomize Randomize into Treatment Groups (e.g., Tumor Volume ~150-200 mm³) tumor_growth->randomize treatment Treatment Phase (e.g., Daily Oral Gavage) randomize->treatment data_collection Endpoint Data Collection (Tumor Volume, Weight, Biomarkers) treatment->data_collection analysis Data Analysis & Interpretation data_collection->analysis end End of Study analysis->end

References

Application Notes and Protocols for Studying Adaptive Resistance to Targeted Therapies Using Shp2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted cancer therapies is a significant clinical challenge. One of the key mechanisms of this resistance is the reactivation of signaling pathways that promote cell survival and proliferation, despite the presence of a targeted inhibitor. The RAS-RAF-MEK-ERK (MAPK) signaling cascade is frequently implicated in this process. Adaptive resistance often involves the upregulation of multiple receptor tyrosine kinases (RTKs), which then reactivate the MAPK pathway.

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role as a downstream signaling node for numerous RTKs.[1][2] It is essential for the full activation of the RAS-MAPK pathway.[1][] In the context of adaptive resistance, Shp2 acts as a central hub, relaying signals from various upregulated RTKs to RAS, thereby circumventing the effects of upstream targeted inhibitors (e.g., MEK, BRAF, or ALK inhibitors).[4]

This has positioned Shp2 as a compelling therapeutic target to overcome adaptive resistance. The use of allosteric Shp2 inhibitors in combination with other targeted therapies is a promising strategy to achieve a more durable anti-cancer response. These application notes provide an overview of the use of Shp2 inhibitors in studying and overcoming adaptive resistance, with a focus on experimental protocols and data presentation.

Note: The specific inhibitor "Shp2-IN-21" was not found in publicly available literature. The following data and protocols are based on well-characterized, potent, and selective allosteric Shp2 inhibitors such as SHP099, TNO155, and RMC-4630, which are functionally representative for this class of compounds.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Shp2 Inhibitors as Single Agents
Cell LineCancer TypeKey Mutation(s)Shp2 InhibitorIC50 (µM)Citation(s)
KYSE-520Esophageal Squamous Cell CarcinomaEGFR AmplificationSHP099~0.25
MDA-MB-468Triple-Negative Breast CancerEGFR AmplificationSHP099~0.25
NCI-H3255Non-Small Cell Lung CancerEGFR L858RTNO155< 1.5
HCC827Non-Small Cell Lung CancerEGFR ex19delTNO155< 1.5
PC9Non-Small Cell Lung CancerEGFR ex19delTNO155< 1.5
PC9Non-Small Cell Lung CancerEGFR ex19delSHP0997.536 (24h)
PC9GRNon-Small Cell Lung CancerEGFR T790MSHP0998.900 (24h)
CAL-33Head and Neck Squamous Cell Carcinoma-TNO1550.39
FaDuHead and Neck Squamous Cell Carcinoma-TNO1550.81
Table 2: Synergistic Anti-proliferative Effects of Shp2 Inhibitors in Combination with Targeted Therapies
Cell LineCancer TypeCombination TherapyEffectCitation(s)
ALK-mutant Neuroblastoma Cell LinesNeuroblastomaTNO155 + Ceritinib (ALK inhibitor)Increased growth inhibition compared to single agents.
BRAF-mutant Colorectal Cancer Cell LinesColorectal CancerTNO155 + Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor)Synergistic anti-proliferative effects.
KRAS G12C Lung and Colorectal Cancer Cell LinesNSCLC, Colorectal CancerTNO155 + KRAS G12C inhibitor (Cpd 12a)Enhanced efficacy of KRAS G12C inhibitor.
TNO155-resistant OSCC cell linesOral Squamous Cell CarcinomaTNO155 + Everolimus (mTOR inhibitor)Synergistic effect, lowered IC50 of TNO155.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Adaptive Resistance and Shp2 Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR, FGFR, ALK) Shp2 Shp2 RTK->Shp2 Activates GF Growth Factor GF->RTK Binds RAS RAS Shp2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Feedback Adaptive Feedback (Upregulation of RTKs) MEK->Feedback Leads to Proliferation Cell Proliferation & Survival ERK->Proliferation TargetedTherapy Targeted Therapy (e.g., MEK inhibitor) TargetedTherapy->MEK Inhibits Shp2_Inhibitor Shp2 Inhibitor (e.g., this compound) Shp2_Inhibitor->Shp2 Inhibits Feedback->RTK Reactivates pathway

Caption: Adaptive resistance to targeted therapy and the role of Shp2 inhibition.

Western Blot Experimental Workflow

A 1. Cell Treatment (Shp2 inhibitor +/- targeted therapy) B 2. Cell Lysis (RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Analysis (Densitometry) I->J

References

Application of SHP2 Inhibition in Neuroblastoma Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of SHP2 inhibitors in preclinical neuroblastoma models. It includes a summary of key findings, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of SHP2 inhibition in this pediatric malignancy.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that positively modulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Dysregulation of the RAS-MAPK pathway is a frequent event in relapsed neuroblastoma, often associated with acquired mutations in genes such as NRAS and ALK.[1][4] This has positioned SHP2 as a compelling therapeutic target. This document focuses on the preclinical application of various SHP2 inhibitors, including the allosteric inhibitor SHP099 and others like II-B08, RMC-4550, and TNO155, in neuroblastoma models.

Key Findings in Neuroblastoma Models

Inhibition of SHP2 has demonstrated anti-tumor activity in neuroblastoma; however, the efficacy is highly dependent on the genetic context of the tumor cells.

Monotherapy:

  • Neuroblastoma cell lines with wild-type NRAS are generally more sensitive to SHP2 inhibitors.

  • Models with loss or low expression of neurofibromin 1 (NF1), a negative regulator of RAS, are also particularly sensitive to SHP2 inhibition.

  • Conversely, neuroblastoma cells harboring NRAS mutations, which are common in relapsed disease, exhibit distinct resistance to SHP2 inhibitors as single agents.

Combination Therapy:

  • The resistance conferred by NRAS mutations can be overcome by combining SHP2 inhibitors with other inhibitors of the RAS-MAPK pathway.

  • Synergistic effects have been observed with MEK inhibitors (e.g., trametinib), RAF inhibitors (e.g., vemurafenib), and ERK inhibitors (e.g., ulixertinib), leading to reduced cell survival and tumor growth in vitro and in vivo.

  • Combination with ALK inhibitors (e.g., crizotinib, ceritinib, lorlatinib) has also shown synergistic anti-tumor effects in ALK-mutant neuroblastoma models.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of SHP2 inhibitors in neuroblastoma cell lines.

Table 1: In Vitro IC50 Values of SHP2 Inhibitors in Neuroblastoma Cell Lines

Cell LineGenotypeSHP2 InhibitorIC50 (µM)Reference
SK-N-ASNRAS WTSHP099~5
SH-SY5YNRAS WTSHP099~7
KELLYALK F1174LSHP099~8
NGPNRAS Q61KSHP099>20
SK-N-BE(2)NRAS WTSHP099~10
CHLA-20NF1 nullSHP099<1
NB-1NRAS Q61RSHP099>20
KELLYALK F1174LTNO155~2

Note: IC50 values are approximate and compiled from graphical representations in the cited literature.

Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Neuroblastoma Xenografts

Xenograft ModelTreatmentDosing ScheduleOutcomeReference
NGP (NRAS Q61K)SHP099 + TrametinibSHP099: 75 mg/kg, q.o.d.; Trametinib: 0.3 mg/kg, q.d.Significant tumor growth delay and increased survival
SK-N-BE(2)-NRAS Q61KSHP099 + UlixertinibSHP099: 75 mg/kg, q.o.d.; Ulixertinib: 75 mg/kg, b.i.d.Significant tumor growth delay
KELLY (ALK F1174L)SHP099 + TrametinibSHP099: 75 mg/kg, q.o.d.; Trametinib: 0.25 mg/kg, q.d.Synergistic anti-tumor effects

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SHP2 inhibitors and a general workflow for their preclinical evaluation.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP activates RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP promotes activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_21 Shp2-IN-21 (SHP2 Inhibitor) Shp2_IN_21->SHP2 inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Neuroblastoma Cell Lines (NRAS WT vs. Mutant, ALK status) IC50 Determine IC50 values (Monotherapy & Combination) Cell_Lines->IC50 Western_Blot Western Blot for Pathway Modulation (p-ERK, p-MEK) IC50->Western_Blot Xenograft Establish Xenograft Models IC50->Xenograft Inform dose selection Apoptosis_Assay Apoptosis/Survival Assays Western_Blot->Apoptosis_Assay Treatment Treat with SHP2 Inhibitor +/- Combination Agent Xenograft->Treatment Tumor_Volume Monitor Tumor Volume and Body Weight Treatment->Tumor_Volume PD_Analysis Pharmacodynamic Analysis of Tumor Tissue Tumor_Volume->PD_Analysis

References

Application Notes and Protocols for Combining SHP2 and MEK Inhibitors in NF1-Deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the loss of function of the tumor suppressor neurofibromin, a RAS GTPase-activating protein (RAS-GAP). This loss leads to hyperactivation of the RAS/MEK/ERK signaling pathway, driving the growth of tumors such as malignant peripheral nerve sheath tumors (MPNST) and plexiform neurofibromas.[1][2][3] While MEK inhibitors (MEKi) have shown some clinical benefit, their efficacy is often limited by adaptive resistance.[1][2]

Recent studies have elucidated a key mechanism of this resistance: the feedback-mediated activation of multiple receptor tyrosine kinases (RTKs), which reactivates RAS and downstream signaling. The protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical node downstream of numerous RTKs, mediating the activation of RAS. This makes SHP2 an attractive therapeutic target to overcome adaptive resistance to MEK inhibitors. Combining a SHP2 inhibitor, such as SHP2-IN-21 or similar allosteric inhibitors like SHP099 and RMC-4550, with a MEK inhibitor like trametinib has been shown to be more effective than either agent alone in preclinical models of NF1-deficient tumors. This combination synergistically inhibits ERK signaling, attenuates RAS reactivation, and leads to superior anti-tumor activity, even in models with acquired resistance to MEK inhibitors.

These application notes provide a summary of the preclinical data and detailed protocols for key experiments to evaluate the combination of SHP2 and MEK inhibitors in NF1-deficient tumor models.

Data Presentation

In Vitro Efficacy of SHP2 and MEK Inhibitor Combination

The following tables summarize the quantitative data from preclinical studies on the effects of SHP2 and MEK inhibitors, alone and in combination, on NF1-deficient cancer cell lines.

Table 1: Single-Agent Activity of SHP2 Inhibitors in MPNST Cell Lines

Cell LineSHP099 GI50 (µM)RMC-4550 GI50 (µM)
ST8814> 10Intermediate (< 3)
JH-2–009> 10Intermediate (< 3)
NF11.1Not specifiedIntermediate (< 3)
Other MPNST LinesLargely insensitive (> 3)Largely insensitive (> 3)

Data suggests that most MPNST cell lines show modest sensitivity to SHP2 inhibition as a single agent.

Table 2: Synergistic Inhibition of Cell Growth with Combined SHP2 and MEK Inhibition

Cell LineTreatmentEffect
ST8814Trametinib + SHP099Synergistic inhibition of cell growth
NF90.8Trametinib + SHP099Synergistic inhibition of cell growth
MEKi-Resistant ST8814Trametinib + SHP099Re-sensitization to MEK inhibition
MEKi-Resistant NF90.8Trametinib + SHP099Re-sensitization to MEK inhibition

The combination of MEK and SHP2 inhibitors demonstrates synergistic effects on inhibiting the growth of NF1-MPNST cells, including those that have developed resistance to MEK inhibitors.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Adaptive Resistance to MEK Inhibition and a Rationale for Combined SHP2/MEK Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K NF1 NF1 (inactive) RAS->NF1 NF1 inhibits RAS SHP2 SHP2 SHP2->RAS Promotes RAS-GTP loading GRB2_SOS->SHP2 MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MEKi MEK Inhibitor (e.g., Trametinib) MEKi->RTK Relief of feedback leads to RTK activation MEKi->MEK SHP2i SHP2 Inhibitor (e.g., this compound) SHP2i->SHP2

Caption: Adaptive resistance to MEK inhibition in NF1-deficient tumors.

General Experimental Workflow for Evaluating SHP2 and MEK Inhibitor Combination

cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Select NF1-deficient cell lines B Cell Viability Assay (e.g., CCK-8) A->B C Western Blot Analysis (pERK, pAKT, Cyclin D1) A->C D Soft Agar Colony Formation Assay A->D E Establish Xenograft Tumor Models F Treat with vehicle, MEKi, SHP2i, or combination E->F G Monitor Tumor Volume and Body Weight F->G H Immunohistochemistry of Tumor Tissue G->H

References

Application Notes and Protocols: Shp2 Inhibition in ALK-rearranged NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) rearrangements define a molecular subset of Non-Small Cell Lung Cancer (NSCLC) that is highly responsive to targeted therapy with ALK tyrosine kinase inhibitors (TKIs). However, the development of acquired resistance is a significant clinical challenge. One of the key resistance mechanisms involves the activation of bypass signaling pathways that reactivate downstream signaling, primarily the RAS/MAPK pathway, despite continued ALK inhibition.

Shp2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It acts as a critical node for activating the RAS/MAPK pathway. In the context of ALK-rearranged NSCLC, Shp2 has been identified as a key mediator of resistance to ALK inhibitors.[1][2][3][4] Inhibition of Shp2 has emerged as a promising therapeutic strategy to overcome this resistance by preventing the reactivation of ERK signaling.[1]

These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of Shp2 inhibitors (e.g., SHP099, TNO155) and ALK inhibitors in ALK-rearranged NSCLC models. Note: The specific inhibitor "Shp2-IN-21" was not prominently featured in the reviewed literature; therefore, the data and protocols are based on well-characterized Shp2 inhibitors like SHP099 and TNO155.

Signaling Pathway Overview

In ALK-rearranged NSCLC, the constitutively active EML4-ALK fusion protein drives tumor cell proliferation and survival primarily through the RAS/MAPK and PI3K/AKT pathways. While ALK inhibitors effectively block these signals, resistance can emerge through the activation of other RTKs that then utilize Shp2 to reactivate the RAS/MAPK cascade. Combining an ALK inhibitor with a Shp2 inhibitor provides a dual blockade, effectively suppressing this key survival pathway.

ALK_Shp2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Bypass RTKs (EGFR, FGFR, etc.) Shp2 Shp2 RTK->Shp2 Bypass Activation Grb2_SOS Grb2/SOS RTK->Grb2_SOS EML4_ALK EML4-ALK EML4_ALK->Grb2_SOS PI3K PI3K EML4_ALK->PI3K RAS RAS Shp2->RAS Promotes RAS-GTP loading Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., Alectinib, Ceritinib) ALK_Inhibitor->EML4_ALK Shp2_Inhibitor Shp2 Inhibitor (e.g., SHP099) Shp2_Inhibitor->Shp2

Caption: ALK and Shp2 signaling pathways in NSCLC.

Quantitative Data Summary

The combination of ALK and Shp2 inhibitors has demonstrated synergistic effects in preclinical models of ALK-rearranged NSCLC, particularly in settings of acquired resistance.

In Vitro Cell Viability
Cell LineALK FusionALK Inhibitor ResistanceShp2 InhibitorALK InhibitorCombination EffectReference
H3122EML4-ALKTreatment-NaïveSHP099AlectinibSynergistic decrease in cell viability
H2228EML4-ALKTreatment-NaïveSHP099AlectinibSynergistic decrease in cell viability
MGH049-1AEML4-ALKCeritinib-ResistantSHP099CeritinibRestored sensitivity, reduced proliferation
MGH073-2BEML4-ALKCrizotinib-ResistantSHP099CeritinibRestored sensitivity, reduced proliferation
NCI-H3122 lorR-06EML4-ALKLorlatinib-ResistantPF-07284892Not specifiedOvercomes bypass signaling-mediated resistance
In Vivo Tumor Growth Inhibition
ModelCell LineTreatmentDosageOutcomeReference
Subcutaneous XenograftMGH049-1ACeritinib + SHP099Ceritinib: 25 mg/kg daily; SHP099: 75 mg/kg dailySignificant tumor growth inhibition compared to single agents
Subcutaneous XenograftMGH073-2BCeritinib + SHP099Ceritinib: 25 mg/kg daily; SHP099: 75 mg/kg dailySignificant tumor growth inhibition compared to single agents

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines the methodology to assess the synergistic effect of a Shp2 inhibitor and an ALK inhibitor on the viability of ALK-rearranged NSCLC cells.

Cell_Viability_Workflow A 1. Cell Seeding Seed ALK+ NSCLC cells (e.g., H3122, H2228) in 96-well plates. B 2. Drug Treatment Treat with serial dilutions of ALK inhibitor, Shp2 inhibitor, and their combination. A->B C 3. Incubation Incubate for 72 hours. B->C D 4. Viability Assessment Add CellTiter-Glo or similar reagent. C->D E 5. Data Acquisition Measure luminescence to quantify ATP levels (correlates with cell viability). D->E F 6. Data Analysis Calculate IC50 values and Combination Index (CI) using Chou-Talalay method to determine synergy. E->F

Caption: Workflow for in vitro cell viability assay.

Materials:

  • ALK-rearranged NSCLC cell lines (e.g., H3122, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Shp2 inhibitor (e.g., SHP099)

  • ALK inhibitor (e.g., Alectinib, Ceritinib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the Shp2 and ALK inhibitors in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.

  • Treatment: Add the drug solutions to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Reading: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Calculate IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of Shp2 and ALK inhibitors on downstream signaling pathways.

Materials:

  • ALK-rearranged NSCLC cells

  • 6-well cell culture plates

  • Shp2 inhibitor and ALK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors (e.g., Alectinib +/- SHP099) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the changes in phosphorylation levels of key signaling proteins. The combination of an ALK and Shp2 inhibitor is expected to strongly suppress p-MEK and p-ERK.

In Vivo Tumor Xenograft Study

This protocol describes how to evaluate the efficacy of combined Shp2 and ALK inhibition in a mouse xenograft model.

In_Vivo_Workflow A 1. Cell Implantation Inject ALK+ NSCLC cells subcutaneously into nude mice. B 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization & Treatment Randomize mice into treatment groups: - Vehicle - ALK Inhibitor - Shp2 Inhibitor - Combination B->C D 4. Monitoring Measure tumor volume and body weight 2-3 times per week. C->D E 5. Endpoint Continue treatment until tumors reach a predefined endpoint. Sacrifice mice and collect tumors for analysis. D->E F 6. Data Analysis Plot tumor growth curves and compare treatment groups for statistical significance. E->F

Caption: Workflow for in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • ALK-rearranged NSCLC cells (e.g., MGH049-1A)

  • Matrigel (optional, for cell suspension)

  • Shp2 inhibitor and ALK inhibitor formulations for oral gavage or other appropriate administration route

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject approximately 5-10 million cells suspended in PBS (or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Monitoring: Monitor mice for tumor formation.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups: (1) Vehicle, (2) ALK inhibitor alone, (3) Shp2 inhibitor alone, and (4) Combination of ALK and Shp2 inhibitors.

  • Drug Administration: Administer the drugs daily (or as per the established dosing schedule) via oral gavage. For example, ceritinib at 25 mg/kg and SHP099 at 75 mg/kg.

  • Data Collection: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: Continue the experiment for a predefined period or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors for pharmacodynamic analysis (e.g., western blotting). Plot the mean tumor volume ± SEM for each group over time and perform statistical analysis (e.g., ANOVA) to compare the efficacy of the treatments.

Conclusion

The combination of Shp2 and ALK inhibitors represents a rational and promising therapeutic strategy for overcoming acquired resistance in ALK-rearranged NSCLC. Preclinical data strongly support the synergistic activity of this combination, primarily through the sustained suppression of the MAPK signaling pathway. The protocols provided here offer a framework for researchers to further investigate this therapeutic approach in their own laboratory settings.

References

Application Notes and Protocols for Assessing Shp2-IN-21 Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.[1][2] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for cancer therapy.[1]

Shp2-IN-21 (also known as BBP-398 or IACS-13909) is a potent and selective allosteric inhibitor of Shp2. It is designed to stabilize the auto-inhibited conformation of Shp2, thereby preventing its activation and downstream signaling. Assessing the cellular target engagement of this compound is crucial for understanding its mechanism of action and for the development of effective therapeutic strategies. These application notes provide detailed protocols for evaluating the cellular target engagement of this compound using established biochemical and cellular assays.

Shp2 Signaling Pathway and Mechanism of Inhibition

Under basal conditions, Shp2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or associated docking proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity. Activated Shp2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK cascade.

Allosteric inhibitors like this compound bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive conformation. This binding stabilizes the auto-inhibited state of Shp2, preventing its activation even in the presence of upstream stimuli.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Shp2_inactive Shp2 (Inactive) Auto-inhibited RTK->Shp2_inactive Recruitment & Activation Grb2_Sos Grb2/SOS RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->RAS_GDP Dephosphorylation of inhibitory sites on docking proteins Shp2_IN_21 This compound Shp2_IN_21->Shp2_inactive Stabilizes inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation CETSA_Workflow A 1. Cell Culture (e.g., HEK293T, KYSE-520) B 2. Compound Treatment (this compound or DMSO) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/aggregated proteins) D->E F 6. Protein Quantification (Western Blot or other methods) E->F G 7. Data Analysis (Generate melt curve, determine ΔTm) F->G IP_Workflow A 1. Cell Treatment and Lysis B 2. Pre-clearing of Lysate A->B C 3. Immunoprecipitation (with anti-Shp2 antibody) B->C D 4. Washing the Immunocomplex C->D E 5. Elution D->E F 6. Western Blot Analysis (Probe for interacting proteins) E->F

References

Application Notes & Protocols: High-Throughput Screening for Novel SHP2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades, which are fundamental to cell growth, proliferation, differentiation, and survival.[2][3][4] In normal cellular function, SHP2 acts as a signal transducer downstream of receptor tyrosine kinases (RTKs). However, due to gain-of-function mutations or overexpression, SHP2 is frequently hyperactivated in various cancers, such as lung cancer, breast cancer, leukemia, and gastric cancer, making it a compelling target for cancer therapy.

The development of small molecule inhibitors against SHP2 has been a significant focus in oncology drug discovery. High-throughput screening (HTS) campaigns are essential for identifying novel chemical scaffolds that can effectively modulate SHP2 activity. This document outlines the principles, protocols, and data interpretation related to the discovery and characterization of a novel SHP2 inhibitor, herein referred to as Shp2-IN-21 , as a representative example.

The SHP2 Signaling Pathway

SHP2 is a crucial positive regulator of the RAS-MAPK pathway. Upon stimulation by growth factors (e.g., EGF, FGF), RTKs become phosphorylated. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to a conformational change that relieves its auto-inhibited state and activates its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, which ultimately promotes the activation of RAS and the downstream MAPK/ERK cascade, driving cell proliferation.

SHP2_Signaling_Pathway RTK Growth Factor Receptor (RTK) Grb2 Grb2/Gab1 RTK->Grb2 SHP2 SHP2 Grb2->SHP2 SOS SOS Grb2->SOS RAS RAS SHP2->RAS Positive Regulation SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor->SHP2 HTS_Workflow Lib Compound Library (~10^5 - 10^6 compounds) Primary Primary HTS (Biochemical Assay) Lib->Primary Triage Hit Triage & Confirmation Primary->Triage ~1% Hit Rate Dose Dose-Response (IC50 Determination) Triage->Dose Secondary Secondary Assays (Orthogonal & Selectivity) Dose->Secondary Cellular Cell-Based Assays (p-ERK, Viability) Secondary->Cellular Lead Lead Candidate (this compound) Cellular->Lead Allosteric_Inhibition Mechanism of Allosteric Inhibition cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State (Open) cluster_inhibited Inhibited State (Locked) Inactive_PTP PTP Active_PTP PTP Inactive_PTP->Active_PTP pY-Peptide Binding Inhibitor This compound Inactive_PTP->Inhibitor Inactive_NSH2 N-SH2 Inactive_CSH2 C-SH2 Active_PTP->Inactive_PTP Basal Equilibrium Active_NSH2 N-SH2 Active_CSH2 C-SH2 Inhibited_PTP PTP Inhibited_NSH2 N-SH2 Inhibited_CSH2 C-SH2 Inhibitor->Inhibited_PTP Stabilization

References

Application Notes and Protocols for In Vivo Administration and Dosing of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on SHP2-IN-21: Comprehensive searches for in vivo administration and dosing protocols specifically for "this compound" did not yield detailed experimental data. This compound is available from commercial suppliers as a potent SHP2 inhibitor (IC50 = 3 nM) intended for glioblastoma research. Due to the lack of specific in vivo protocols for this compound, this document provides detailed application notes and protocols based on well-characterized, structurally distinct, and widely published allosteric SHP2 inhibitors, such as SHP099 and RMC-4550 . These protocols are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with novel SHP2 inhibitors.

Introduction to SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and differentiation. It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. Allosteric inhibitors of SHP2 stabilize the enzyme in an auto-inhibited conformation, preventing its activation and downstream signaling. This mechanism has shown therapeutic promise in preclinical models of cancers driven by receptor tyrosine kinases (RTKs).[1]

Quantitative Data Summary: In Vivo Dosing of SHP2 Inhibitors

The following tables summarize in vivo dosing regimens for the representative SHP2 inhibitors SHP099 and RMC-4550, as documented in various preclinical studies.

Table 1: In Vivo Dosing of SHP099

Animal ModelTumor ModelDoseAdministration RouteDosing ScheduleObserved Effects
Nude MiceKYSE520 Esophageal Cancer Xenograft100 mg/kgOral GavageSingle dose>50% p-ERK inhibition for 24h; Free plasma concentration >10 µM.[2]
Nude MiceKYSE520 Esophageal Cancer Xenograft10, 30, 100 mg/kgOral GavageDaily19%, 61% tumor growth inhibition, and tumor stasis, respectively.
Nude RatsKYSE520 Esophageal Cancer Xenograft8, 25 mg/kgOral GavageDailyPredicted T/C of 75% and 6%, respectively.[3]
Nude RatsKYSE520 Esophageal Cancer Xenograft75 mg/kgOral GavageEvery 2 daysPredicted T/C of 6%.[3]
Balb/c Nude MiceRPMI-8226 Multiple Myeloma Xenograft75 mg/kgOral GavageDailyReduced tumor size, growth, and weight.[4]
Syngeneic MiceB16F10 Melanoma75, 100 mg/kgOral GavageNot specifiedReduced tumor growth.
C57BL/6 MiceDSS-induced Colitis Model1 mg/kgIntraperitonealDailyAttenuated weight loss and colon shortening when combined with PNU282987.

Table 2: In Vivo Dosing of RMC-4550

Animal ModelTumor ModelDoseAdministration RouteDosing ScheduleObserved Effects
Balb/c Nude MiceRPMI-8226 Multiple Myeloma Xenograft30 mg/kgOral GavageDailyReduced tumor size, growth, and weight.
C57BL/6J MiceMyc OE;Trp53 KO HCC Model30 mg/kgOral GavageDailyImpaired tumor growth in combination with mTOR inhibitor.
MiceNeurofibroma Model10 mg/kgNot specifiedDailyReduced tumor volume.

Signaling Pathways and Experimental Workflow

SHP2 Signaling Pathway

SHP2 is a critical signaling node downstream of RTKs. Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2 and docking proteins like GAB1. SHP2 is then recruited to these complexes, where it becomes activated and dephosphorylates substrates to promote RAS activation and subsequent signaling through the MAPK/ERK pathway, which drives cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2-SOS RTK->Grb2 GAB1 GAB1 RTK->GAB1 Recruits & Phosphorylates SHP2_inactive SHP2 (inactive) GAB1->SHP2_inactive Recruits SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activates RAS RAS-GTP SHP2_active->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocates & Activates GF Growth Factor GF->RTK Binds SHP2_IN_21 SHP2 Inhibitor (e.g., this compound) SHP2_IN_21->SHP2_active Inhibits

Caption: SHP2 signaling cascade downstream of Receptor Tyrosine Kinases (RTKs).

General In Vivo Efficacy Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a SHP2 inhibitor in a xenograft mouse model.

In_Vivo_Workflow A 1. Cell Culture (e.g., KYSE520) B 2. Tumor Cell Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth Monitoring (Calipers measurement) B->C D 4. Randomization (When tumors reach ~200 mm³) C->D E 5. Treatment Initiation D->E F1 Vehicle Control Group (e.g., 0.5% CMC-Na) E->F1 F2 Treatment Group (SHP2 Inhibitor via oral gavage) E->F2 G 6. Daily Dosing & Monitoring (Tumor volume, body weight) F1->G F2->G H 7. Endpoint Analysis G->H I1 Tumor Excision & Weight Measurement H->I1 I2 Pharmacodynamic Analysis (e.g., p-ERK Western Blot) H->I2 I3 Histology (e.g., H&E, Ki67) H->I3

Caption: Standard workflow for an in vivo xenograft efficacy study.

Experimental Protocols

Protocol 1: Preparation of SHP2 Inhibitor Formulation for Oral Gavage

This protocol describes the preparation of a suspension of a SHP2 inhibitor for oral administration in mice.

Materials:

  • SHP2 Inhibitor (e.g., SHP099)

  • Carboxymethylcellulose sodium salt (CMC-Na), low viscosity

  • Sterile water

  • Sterile magnetic stir bar and stir plate

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance and weigh boats

Procedure:

  • Prepare the Vehicle (0.5% w/v CMC-Na): a. Weigh 0.5 g of CMC-Na. b. In a sterile beaker with a stir bar, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously. c. Cover the beaker and continue to stir at room temperature until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. For best results, prepare the vehicle the day before and let it stir overnight.

  • Prepare the SHP2 Inhibitor Suspension: a. Calculate the total amount of inhibitor required based on the dose, number of animals, and dosing volume. For example, for 10 mice at 100 mg/kg with a dosing volume of 10 µL/g (0.2 mL for a 20g mouse), you will need: 10 mice * 0.1 mg/g * 20 g/mouse = 20 mg of the inhibitor, plus an overage of ~20% to account for transfer losses. b. Weigh the required amount of SHP2 inhibitor powder. c. In a sterile conical tube, add the weighed inhibitor. d. Add the required volume of the 0.5% CMC-Na vehicle to the tube. e. Vortex thoroughly for 5-10 minutes to ensure a uniform suspension. Visually inspect to ensure no large clumps of powder remain.

  • Administration: a. The suspension should be prepared fresh daily. b. Keep the suspension stirring or vortex briefly before drawing each dose to ensure homogeneity. c. Administer to mice via oral gavage using an appropriate gauge feeding needle (e.g., 20-22G for adult mice).

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical study to assess the antitumor effects of a SHP2 inhibitor in a subcutaneous xenograft mouse model.

Materials and Animals:

  • 6-8 week old female athymic nude mice.

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520).

  • Standard cell culture reagents (media, FBS, etc.).

  • Matrigel (optional, can improve tumor take-rate).

  • Calipers for tumor measurement.

  • SHP2 inhibitor formulation and vehicle control.

  • Oral gavage needles.

  • Anesthesia and euthanasia supplies.

Procedure:

  • Tumor Cell Implantation: a. Culture the selected cancer cells to ~80% confluency. b. Harvest the cells and resuspend them in sterile, serum-free media or PBS at a concentration of 5-10 x 10^7 cells/mL. c. (Optional) Mix the cell suspension 1:1 with Matrigel on ice. d. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (W² x L) / 2. c. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

  • Treatment: a. Administer the SHP2 inhibitor or vehicle control to the respective groups according to the planned dose and schedule (e.g., daily oral gavage). b. Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity. c. Continue to measure tumor volumes every 2-3 days.

  • Endpoint and Analysis: a. The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration of treatment (e.g., 21 days), or if signs of excessive toxicity are observed. b. At the endpoint, euthanize the mice. c. Excise the tumors, weigh them, and photograph them. d. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-ERK) and the remainder fixed in formalin for histological analysis (e.g., H&E, Ki67, TUNEL).

Disclaimer

These protocols are provided as a general guide and are based on published literature for representative SHP2 inhibitors. Researchers should optimize these protocols for their specific SHP2 inhibitor, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Shp2-IN-21 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Shp2-IN-21 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

A1: For a novel inhibitor like this compound where cellular potency may be unknown, it is advisable to start with a broad concentration range. A typical starting point would be a logarithmic dilution series spanning from 1 nM to 100 µM.[1] This wide range helps in identifying a suitable concentration window for your specific cell line and assay.

Q2: How should I prepare the stock solution for this compound?

A2: Proper preparation and storage of the inhibitor stock solution are critical for experimental consistency.

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS.

  • Stock Concentration: A common practice is to prepare a high-concentration stock solution, for instance, 10 mM in 100% DMSO. This allows for the addition of small volumes to the experimental media, which minimizes the final solvent concentration.[2] The final DMSO concentration in the culture medium should ideally not exceed 0.1% to avoid solvent-induced artifacts.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for stability.[1]

Q3: Why is a dose-response experiment essential, and how do I perform one?

A3: A dose-response experiment is crucial to determine the concentration of this compound that elicits the desired biological effect, typically quantified as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This experiment involves treating cells with a range of inhibitor concentrations and measuring a specific biological endpoint. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: How can I be sure that the observed effects of this compound are due to Shp2 inhibition and not cytotoxicity?

A4: It is essential to perform a cytotoxicity assay in parallel with your functional assays. This will help you to distinguish between specific inhibitory effects and general toxicity. A good inhibitor should show a significant therapeutic window, meaning its effective concentration is much lower than its cytotoxic concentration. Refer to the "Experimental Protocols" section for a detailed cytotoxicity assay protocol. The novel Shp2 inhibitor fumosorinone, for example, has been shown to have varying degrees of cytotoxicity in different human cancer cell lines.[3]

Q5: What is target engagement, and should I perform an assay to confirm it?

A5: Target engagement confirms that the inhibitor is physically binding to its intended target, Shp2, within the cell. This is a critical step in validating your experimental system. A cellular thermal shift assay (CETSA) is a common method used to verify the target engagement of Shp2 inhibitors. While it is a more advanced technique, it provides strong evidence that the observed cellular effects are a direct result of Shp2 inhibition.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
The inhibitor is inactive or degraded.Verify the identity and purity of your inhibitor. Ensure proper storage conditions have been maintained. Use a known, active Shp2 inhibitor as a positive control if available.
The cell line is not sensitive to Shp2 inhibition.Confirm that the Shp2 signaling pathway is active and relevant in your chosen cell line. You can do this by checking the phosphorylation status of downstream effectors like ERK.
High levels of cell death The inhibitor concentration is too high, leading to cytotoxicity.Perform a cytotoxicity assay to determine the toxic concentration range. Lower the inhibitor concentration in your functional assays to a non-toxic level.
The inhibitor has off-target effects.This is a possibility with any small molecule inhibitor. Consider testing the inhibitor in a cell line known to be resistant to Shp2 inhibition to see if the cytotoxicity persists.
Inconsistent or variable results The inhibitor is precipitating out of the solution.Visually inspect the media after adding the inhibitor for any signs of precipitation. If precipitation occurs, you may need to lower the concentration or use a different solvent.
Inconsistent incubation times.Ensure all plates are treated and processed with consistent timing. Staggering the addition of reagents can help maintain uniform incubation periods.
Low expression of Shp2 in the cell line.Confirm the expression of Shp2 protein in your cell line using methods like Western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system.

Shp2 Signaling Pathway

Shp2 is a protein tyrosine phosphatase that plays a crucial role in several signaling pathways, most notably the Ras-MAPK pathway. Upon stimulation by growth factors, Shp2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) or docking proteins. This leads to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK, which promotes cell proliferation, differentiation, and survival. Shp2 is also involved in the PI3K/Akt and JAK/STAT signaling pathways.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2_Sos Grb2-Sos RTK->Grb2_Sos Recruitment Shp2 Shp2 RTK->Shp2 Recruitment Ras_GDP Ras-GDP Grb2_Sos->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Activation Raf Raf Ras_GTP->Raf Shp2->Ras_GTP Promotes Activation Shp2_IN_21 This compound Shp2_IN_21->Shp2 Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Shp2 signaling pathway and the point of intervention for this compound.

Experimental Protocols

Dose-Response Assay Protocol

This protocol provides a general framework for determining the IC50 of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 1:1 in the wells).

  • Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium to each well, followed by 50 µL of the prepared working concentrations of this compound to the respective wells. This will result in a final concentration range of 100 µM to 10 nM. Include wells with a vehicle control (medium with the same final concentration of DMSO) and a positive control inhibitor if available.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout: After incubation, perform the specific assay to measure the biological response of interest. This could be a cell proliferation assay, a Western blot for a downstream signaling molecule (e.g., phospho-ERK), or a reporter gene assay.

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of this compound.

  • Cell Seeding and Treatment: Follow steps 1-4 of the Dose-Response Assay Protocol.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Novel Inhibitor (this compound) solubility Determine Solubility (DMSO, Ethanol, PBS) start->solubility stock Prepare High-Concentration Stock Solution (e.g., 10 mM) solubility->stock dose_response Perform Dose-Response Assay (e.g., 1 nM to 100 µM) stock->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity analyze Analyze Data: Determine IC50 and CC50 dose_response->analyze cytotoxicity->analyze therapeutic_window Evaluate Therapeutic Window (CC50 >> IC50) analyze->therapeutic_window therapeutic_window->stock Poor Window (Re-evaluate/Synthesize Analogs) optimize Optimize Concentration for Functional Assays therapeutic_window->optimize Good Window target_engagement Optional: Confirm Target Engagement (e.g., CETSA) optimize->target_engagement end Proceed with Experiments optimize->end target_engagement->end

A typical workflow for optimizing the concentration of a novel inhibitor.

References

Navigating Inconsistent Results with Shp2-IN-21: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the SHP2 inhibitor, Shp2-IN-21. The following information, presented in a question-and-answer format, addresses common issues that may lead to inconsistent results and offers detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, with a reported IC50 of 3 nM.[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors like this compound bind to a different site on the enzyme. This binding event stabilizes SHP2 in an inactive conformation, preventing it from interacting with its downstream signaling partners. SHP2 is a critical signaling node that positively regulates the Ras-MAPK pathway, which is frequently hyperactivated in various cancers.[2][3][4] By locking SHP2 in an inactive state, this compound effectively blocks this signaling cascade.

Q2: What are the major signaling pathways affected by this compound?

This compound primarily impacts the Ras-MAPK (also known as the ERK) signaling pathway.[2] SHP2 is required for the full activation of Ras downstream of many receptor tyrosine kinases (RTKs). Therefore, inhibition of SHP2 by this compound leads to a decrease in the phosphorylation of MEK and ERK. Additionally, SHP2 has been implicated in the regulation of the PI3K-AKT and JAK-STAT signaling pathways, although its role in these pathways can be context-dependent.

Q3: Are there known off-target effects for allosteric SHP2 inhibitors?

While allosteric inhibitors are generally designed for high specificity, off-target effects can still occur. For some allosteric SHP2 inhibitors, off-target inhibition of other phosphatases or kinases has been reported, though often at much higher concentrations than those required for SHP2 inhibition. It is crucial to consult the manufacturer's datasheet for any known off-target activities of this compound and to include appropriate controls in your experiments to validate that the observed effects are due to SHP2 inhibition.

Q4: What are the known mechanisms of resistance to allosteric SHP2 inhibitors?

A primary mechanism of resistance to allosteric SHP2 inhibitors is the rapid feedback activation of receptor tyrosine kinases (RTKs), such as FGFR. Inhibition of the MAPK pathway by a SHP2 inhibitor can lead to a compensatory upregulation and activation of RTKs, which can overcome the inhibitory effect of the compound. Additionally, mutations in SHP2 itself can confer resistance.

Troubleshooting Inconsistent Experimental Results

Issue 1: Lower than expected or no inhibition of downstream signaling (e.g., p-ERK levels remain high).
  • Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) levels in my western blot. What could be the problem?

  • Answer: This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biology of the cell line being used. Here’s a step-by-step troubleshooting guide:

    • Compound Integrity and Handling:

      • Solubility: Confirm that this compound is fully dissolved. According to its supplier, this compound is soluble in DMSO. Prepare a fresh stock solution in high-quality, anhydrous DMSO. It is recommended to sonicate briefly to ensure complete dissolution.

      • Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C as a powder and in aliquots as a stock solution to avoid repeated freeze-thaw cycles.

      • Concentration: Verify the accuracy of your final working concentration. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

    • Experimental Protocol:

      • Treatment Duration: The kinetics of SHP2 inhibition and its effect on downstream signaling can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration.

      • Cell Density: High cell density can sometimes lead to reduced compound efficacy. Ensure you are using a consistent and appropriate cell seeding density for your assays.

      • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration during the treatment period, but be mindful of potential effects on cell health.

    • Cell Line-Specific Biology:

      • Basal Pathway Activation: Some cell lines may have low basal activation of the Ras-MAPK pathway. In such cases, stimulation with a growth factor (e.g., EGF, FGF) may be necessary to observe a significant inhibitory effect of this compound.

      • Resistance Mechanisms: Your cell line may have intrinsic resistance mechanisms, such as mutations in downstream components of the MAPK pathway (e.g., KRAS, BRAF), which would render them insensitive to an upstream inhibitor like this compound. Verify the mutational status of your cell line.

Issue 2: High variability in cell viability or proliferation assays.
  • Question: My cell viability results with this compound are inconsistent across replicate experiments. What could be causing this variability?

  • Answer: High variability in cell-based assays can be frustrating. Here are some common culprits and solutions:

    • Assay Protocol and Reagents:

      • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

      • Reagent Preparation and Addition: Ensure that your viability reagent (e.g., MTT, CellTiter-Glo) is properly prepared and that an equal volume is added to each well. Mix the plate gently after reagent addition to ensure uniform distribution.

      • Incubation Times: Adhere to consistent incubation times for both the compound treatment and the viability reagent.

    • Cell Culture and Plating:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

      • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution and growth.

      • Confluency: Plate cells at a density that avoids both over-confluency and sparse growth by the end of the experiment, as both can affect proliferation rates.

    • Compound-Related Issues:

      • Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust your solvent or use a lower concentration range.

      • Cytotoxicity of Solvent: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

Key Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for the desired duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

  • Measurement: Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Representative IC50 Values of Allosteric SHP2 Inhibitors in Different Cell Lines

Cell LineCancer TypeDriver MutationSHP2 InhibitorIC50 (nM)
KYSE-520Esophageal Squamous Cell Carcinoma-SHP099~250
MV-4-11Acute Myeloid LeukemiaMLL-AF4SHP099~250
NCI-H358Non-Small Cell Lung CancerKRAS G12CRMC-4630~50
MIA PaCa-2Pancreatic CancerKRAS G12CPF-07284892Low nM

Note: This table presents representative data for various allosteric SHP2 inhibitors to provide a general reference. The specific IC50 for this compound will need to be determined experimentally for each cell line.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GTP promotes activation Shp2_IN_21 This compound Shp2_IN_21->SHP2_active inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK pMEK p-MEK MEK->pMEK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments start Seed Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment western_blot Western Blot (p-ERK, Total ERK) treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (IC50 determination) western_blot->data_analysis viability_assay->data_analysis

References

Shp2-IN-21 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the expected solubility of this compound in DMSO?

A2: While specific quantitative solubility data for this compound is not publicly available, it is generally expected to be soluble in DMSO. For similar SHP2 inhibitors, solubilities in the millimolar range have been reported. It is recommended to empirically determine the solubility for your specific batch of the compound (see Protocol 2).

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a 10 mM stock solution is provided below (Protocol 1). This involves carefully weighing the compound, adding the calculated volume of anhydrous DMSO, and ensuring complete dissolution, potentially with the aid of gentle warming or sonication.

Q4: How should I store the this compound stock solution in DMSO?

A4: For optimal stability, aliquot the DMSO stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Q5: I see precipitation in my DMSO stock solution after storage. What should I do?

A5: Precipitation can occur, especially after freeze-thaw cycles. Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly. If the precipitate does not redissolve, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be applied. If the precipitate persists, it is likely that the actual concentration of your solution is lower than intended.

Q6: Can I use the this compound DMSO stock solution directly in my cell-based assays?

A6: Yes, but it is crucial to ensure that the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: this compound powder is not fully dissolving in DMSO.
  • Possible Cause 1: Concentration is too high.

    • Solution: You may be attempting to prepare a stock solution above the compound's solubility limit. Try preparing a lower concentration stock solution. You can determine the approximate solubility by following Protocol 2.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Vortex the solution for an extended period (2-5 minutes). If undissolved particles are still visible, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Possible Cause 3: Quality of DMSO.

    • Solution: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of some compounds. Use anhydrous, high-purity DMSO (≥99.9%).

Issue 2: Precipitation occurs when diluting the DMSO stock solution into aqueous media.
  • Possible Cause: "Solvent shock".

    • Solution: This is a common issue for hydrophobic compounds. To mitigate this, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer or media, mix thoroughly, and then add this intermediate dilution to the final volume. Pre-warming the aqueous media to 37°C can also help.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureRecommended DurationNotes
-20°CUp to 1 monthFor short-term storage.
-80°CUp to 6 monthsFor long-term storage.

Note: These are general recommendations based on data for similar small molecule inhibitors. For critical experiments, it is advisable to perform a stability study (see Protocol 3).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 450 g/mol * 1000 mg/g = 4.5 mg

  • Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

  • Mix: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter. If not, refer to the troubleshooting guide.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

G cluster_start cluster_troubleshoot cluster_storage start Start equilibrate Equilibrate This compound and DMSO to Room Temperature start->equilibrate weigh Weigh This compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex for 1-2 minutes add_dmso->mix inspect Visually Inspect for Dissolution mix->inspect dissolved Completely Dissolved? inspect->dissolved troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication dissolved->troubleshoot No aliquot Aliquot into Single-Use Volumes dissolved->aliquot Yes troubleshoot->mix store Store at -20°C or -80°C (Protected from Light) aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Empirical Determination of this compound Solubility in DMSO

Objective: To determine the approximate solubility of this compound in DMSO at room temperature.

Procedure:

  • Add a small, accurately weighed amount of this compound (e.g., 1 mg) to a pre-tared vial.

  • Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the vial.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Visually inspect for undissolved particles.

  • If the compound has completely dissolved, add another small, weighed amount of the powder and repeat the process until a saturated solution is achieved (i.e., solid particles remain after thorough mixing).

  • If the initial amount did not dissolve, add small, incremental volumes of DMSO, vortexing thoroughly after each addition, until the compound is fully dissolved.

  • Calculate the solubility based on the total mass of the compound and the total volume of DMSO used to achieve a clear solution.

Protocol 3: Assessing the Stability of this compound in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.

Methodology: This protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for accurate quantification.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it to an appropriate concentration for HPLC-MS analysis (e.g., 1 µM) with a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze this sample to determine the initial peak area, which represents 100% compound integrity.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C or room temperature).

  • Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC-MS.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation of the compound.

G cluster_prep cluster_t0 cluster_storage_analysis cluster_data prep_stock Prepare this compound Stock Solution in DMSO t0_aliquot Take T=0 Aliquot prep_stock->t0_aliquot store_stock Store Stock Solution at Desired Condition prep_stock->store_stock t0_dilute Dilute for Analysis t0_aliquot->t0_dilute t0_analyze Analyze via HPLC-MS (Baseline) t0_dilute->t0_analyze compare Compare Peak Areas to T=0 t0_analyze->compare timepoint_aliquot Take Aliquots at Specific Time Points store_stock->timepoint_aliquot timepoint_dilute Dilute for Analysis timepoint_aliquot->timepoint_dilute timepoint_analyze Analyze via HPLC-MS timepoint_dilute->timepoint_analyze timepoint_analyze->compare determine_stability Determine Compound Stability Over Time compare->determine_stability

Caption: Experimental workflow for assessing compound stability in DMSO.

Shp2 Signaling Pathway

Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. It is involved in processes such as cell proliferation, differentiation, and survival.

Caption: Simplified overview of the Shp2 signaling pathways.

identifying off-target effects of Shp2-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-21. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential off-target effects of this compound during experimental procedures.

Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. This guide provides a framework based on the known characteristics of the broader class of Shp2 inhibitors and established methodologies for identifying off-target effects. The provided quantitative data is illustrative and should be replaced with experimentally generated data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of Shp2 inhibitors like this compound?

A1: While this compound is designed to be a potent inhibitor of Shp2, small molecules can sometimes interact with other proteins, leading to off-target effects. Based on the class of Shp2 inhibitors, potential off-targets can include:

  • Other Protein Tyrosine Phosphatases (PTPs): Due to the conserved nature of the PTP catalytic domain, active-site inhibitors may show cross-reactivity with other phosphatases. The most closely related homolog to SHP2 is SHP1, making it a primary candidate for off-target activity.[1]

  • Protein Tyrosine Kinases (PTKs): Some active-site targeting Shp2 inhibitors have been reported to have off-target effects on PTKs, such as the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1]

  • Autophagy Pathway: A recently discovered off-target effect of some allosteric Shp2 inhibitors involves their accumulation in the lysosome, leading to the inhibition of autophagic flux in a Shp2-independent manner.

Q2: My cells show unexpected toxicity or a phenotype inconsistent with Shp2 inhibition after treatment with this compound. What could be the cause?

A2: This could be due to either on-target toxicity (the intended inhibition of Shp2 is causing the effect) or off-target effects. To distinguish between these possibilities, consider the following troubleshooting steps:

  • Validate with a Structurally Unrelated Shp2 Inhibitor: Treat your cells with a different, well-characterized Shp2 inhibitor that has a distinct chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound.

  • Perform a Rescue Experiment: If possible, overexpress a version of Shp2 that is resistant to this compound in your cells. If the phenotype is not rescued, this suggests the involvement of off-target proteins.

  • Dose-Response Analysis: A significant discrepancy between the concentration of this compound required to inhibit Shp2 and the concentration that produces the unexpected phenotype may point towards an off-target effect.

Q3: How can I experimentally identify the specific off-target proteins of this compound?

A3: Several unbiased, proteome-wide methods can be employed to identify the proteins that this compound interacts with, both directly and indirectly. These include:

  • Kinome Profiling: This technique assesses the selectivity of an inhibitor against a large panel of kinases. A common method is a competition binding assay, such as KINOMEscan®, which measures the ability of the compound to displace a ligand from the active site of over 460 kinases.[2]

  • Chemical Proteomics: These methods use a modified version of the inhibitor to "fish" for interacting proteins in a cell lysate.

    • Affinity Chromatography: An immobilized version of this compound is used to capture binding proteins, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. It is based on the principle that a protein's thermal stability increases when a ligand is bound. A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.

Troubleshooting Guides

Issue 1: Inconsistent results in downstream signaling assays (e.g., p-ERK levels).
  • Possible Cause: Off-target inhibition of upstream Receptor Tyrosine Kinases (RTKs) or other components of the MAPK pathway. Some Shp2 inhibitors are known to affect RTKs like PDGFRβ.[1]

  • Troubleshooting Steps:

    • Directly assess RTK phosphorylation: Perform a western blot for the phosphorylated forms of common RTKs (e.g., EGFR, PDGFRβ, FGFR) in the presence and absence of this compound.

    • Use a kinome-wide screen: A broad kinase panel will reveal if this compound is inhibiting kinases upstream of Ras.

    • Visualize the workflow:

      cluster_0 Troubleshooting Inconsistent p-ERK Signal A Inconsistent p-ERK levels observed with this compound B Hypothesis: Off-target kinase inhibition A->B C Experiment 1: Western Blot for p-RTKs (e.g., p-EGFR, p-PDGFRβ) B->C D Experiment 2: Broad Kinome Profiling B->D E Result: Inhibition of upstream kinase identified C->E D->E F Conclusion: Observed p-ERK effect is due to off-target activity E->F

      Troubleshooting workflow for p-ERK inconsistency.

Issue 2: Observed increase in autophagosomes or altered lysosomal function.
  • Possible Cause: Recent studies have shown that some allosteric Shp2 inhibitors can induce autophagy inhibition as an off-target effect by accumulating in lysosomes.

  • Troubleshooting Steps:

    • Monitor Autophagic Flux: Use an LC3 turnover assay. In the presence of a lysosomal inhibitor (like bafilomycin A1), a further increase in LC3-II levels with this compound treatment would suggest a blockage in autophagic flux.

    • Assess Lysosomal Function: Utilize lysosomal pH sensors (e.g., LysoTracker dyes) to see if this compound alters lysosomal pH.

    • SHP2-Independent Effect: Perform the autophagic flux assay in cells where SHP2 has been knocked down or knocked out. If the effect persists, it is SHP2-independent.

      cluster_1 Investigating Autophagy-Related Phenotypes A Increased autophagosomes or lysosomal changes observed B Hypothesis: Off-target autophagy inhibition A->B C Experiment: LC3 Turnover Assay (with Bafilomycin A1) B->C D Control Experiment: Assay in SHP2-knockout cells B->D E Result: LC3-II accumulation persists in SHP2-KO cells C->E D->E F Conclusion: This compound has SHP2-independent off-target effect on autophagy E->F

      Workflow to test for off-target autophagy effects.

Quantitative Data Summary

The following tables present hypothetical selectivity data for this compound. Researchers should generate their own data for this specific compound.

Table 1: Hypothetical Selectivity of this compound against a Panel of Protein Tyrosine Phosphatases.

Target PhosphataseIC50 (nM)Fold Selectivity vs. SHP2
SHP2 15 1
SHP135023
PTP1B>10,000>667
TCPTP>10,000>667
CD45>10,000>667

Table 2: Hypothetical Kinome Profiling of this compound (% Inhibition at 1 µM).

Kinase Target% Inhibition
SHP2 (On-target) 99
PDGFRβ65
SRC45
ABL1<10
EGFR<10
... (additional 400+ kinases)<10

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to determine if this compound directly binds to SHP2 or other proteins in a cellular context.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 10 µM) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Quantify the amount of soluble SHP2 (and any suspected off-target proteins) at each temperature point using Western Blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Protocol 2: Kinome Profiling via Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS)

This method assesses which kinases from a cell lysate bind to this compound.

  • Lysate Preparation: Prepare a native cell lysate from your cell line of interest using a non-denaturing lysis buffer supplemented with phosphatase and protease inhibitors.

  • Competition Assay: Incubate the cell lysate with a broad-spectrum kinase inhibitor-coupled bead matrix (Multiplexed Inhibitor Beads) in the presence of either vehicle (DMSO) or a high concentration of free this compound. The free inhibitor will compete with the beads for binding to its target kinases.

  • Enrichment: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of each identified kinase between the this compound-treated sample and the vehicle control. A significant reduction in the amount of a specific kinase bound to the beads in the presence of this compound indicates that it is a potential off-target.

Signaling Pathway Diagrams

cluster_0 On-Target SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_21 This compound Shp2_IN_21->SHP2 inhibits

Simplified on-target SHP2 signaling pathway.

cluster_1 Identifying On- and Off-Target Effects Shp2_IN_21 This compound OnTarget On-Target: SHP2 Shp2_IN_21->OnTarget OffTarget_Kinase Potential Off-Target: Kinase (e.g., PDGFRβ) Shp2_IN_21->OffTarget_Kinase OffTarget_Autophagy Potential Off-Target: Autophagy/Lysosome Shp2_IN_21->OffTarget_Autophagy PhenotypeA Expected Phenotype: (e.g., Reduced p-ERK, Inhibition of Proliferation) OnTarget->PhenotypeA PhenotypeB Unexpected Phenotype: (e.g., Altered RTK signaling, Blocked Autophagic Flux) OffTarget_Kinase->PhenotypeB OffTarget_Autophagy->PhenotypeB

Logical relationship of on- and off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of SHP2-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the SHP2 inhibitor, SHP2-IN-21. The focus is on strategies to improve its bioavailability for successful in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical component of several signaling pathways that regulate cell growth, differentiation, and survival, such as the RAS/MAPK pathway.[1][2][3] Many small molecule inhibitors, particularly those targeting intracellular proteins, exhibit poor aqueous solubility and/or low permeability across biological membranes, leading to low oral bioavailability.[4][5] This can result in suboptimal drug exposure at the target site, leading to reduced efficacy and variability in experimental outcomes.

Q2: What are the common initial signs of poor bioavailability for this compound in my experiments?

A2: Common indicators of poor bioavailability include:

  • In vivo:

    • Lack of a dose-dependent therapeutic response in animal models.

    • High variability in efficacy between individual animals.

    • Low and inconsistent plasma concentrations of the compound after oral administration.

  • In vitro:

    • Precipitation of the compound in cell culture media.

    • Difficulty achieving the desired final concentration in aqueous buffers.

    • Inconsistent results in cell-based assays.

Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution rate.

    • Micronization: Reduces particle size to the micrometer range.

    • Nanonization (Nanocrystals): Further reduces particle size to the nanometer range, significantly increasing the surface area-to-volume ratio.

  • Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in a non-crystalline (amorphous) state, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving the drug in lipids, oils, or surfactants can improve its absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the solubility of the drug.

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Yes, co-administration with certain agents can improve bioavailability. For instance, inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can reduce first-pass metabolism, while permeation enhancers can increase absorption across the intestinal wall. However, the use of such agents should be carefully considered and validated for your specific experimental model.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage in Mice
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of this compound.1. Formulation Modification: Prepare a suspension of micronized this compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).2. Lipid-Based Formulation: Dissolve this compound in a lipid-based vehicle such as a self-emulsifying drug delivery system (SEDDS).Micronization increases the surface area for dissolution. Surfactants improve wetting and prevent aggregation. Lipid-based formulations can enhance solubility and absorption through the lymphatic system.
Extensive first-pass metabolism in the liver.Route of Administration Change: Consider alternative routes of administration that bypass the liver, such as intraperitoneal (IP) or subcutaneous (SC) injection, for initial efficacy studies.Bypassing the portal circulation can significantly increase the amount of drug reaching systemic circulation.
Efflux by transporters in the gut wall (e.g., P-glycoprotein).Co-administration with an Efflux Pump Inhibitor: In exploratory studies, co-administer a known P-gp inhibitor.This can increase the intracellular concentration of the drug in enterocytes, leading to higher absorption. This is generally not for therapeutic development but for understanding absorption barriers.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step Rationale
Precipitation of this compound in cell culture media.1. Solvent Selection: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.2. Use of Serum: Ensure the presence of serum (e.g., FBS) in the culture medium, as serum proteins can help to solubilize hydrophobic compounds.DMSO is a common solvent for poorly soluble compounds. High concentrations can be toxic to cells. Serum proteins like albumin can bind to and solubilize small molecules.
Adsorption to plasticware.Use of Low-Binding Plates and Tubes: Utilize polypropylene or other low-protein-binding plasticware for preparing and storing solutions of this compound.This minimizes the loss of the compound due to non-specific binding to surfaces.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic data that could be obtained when evaluating different formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
Aqueous Suspension50 ± 152.0250 ± 75
Micronized Suspension150 ± 401.5900 ± 200
Lipid-Based Formulation400 ± 901.02800 ± 600
Amorphous Solid Dispersion600 ± 1201.04500 ± 950

Table 2: In Vitro Solubility of this compound in Different Media.

MediumSolubility (µg/mL)
Water< 0.1
Phosphate Buffered Saline (pH 7.4)< 0.1
Simulated Gastric Fluid (pH 1.2)0.5
Simulated Intestinal Fluid (pH 6.8)0.2
20% Cyclodextrin in Water15

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (1 mg/kg in a solubilizing vehicle, e.g., DMSO:PEG300:Tween 80:Saline).

    • Group 2: Oral gavage (PO) of this compound formulation (10 mg/kg).

  • Dosing: Fast mice overnight before dosing.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay:

    • Apical to Basolateral (A-B) Permeability: Add this compound (in a transport buffer) to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral side and measure its appearance on the apical side over time.

  • Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

SHP2_Signaling_Pathway cluster_MAPK MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2 SHP2 Gab1->SHP2 PI3K PI3K Gab1->PI3K SHP2->Ras Dephosphorylates negative regulators of Ras SHP2_IN_21 This compound SHP2_IN_21->SHP2 AKT AKT PI3K->AKT Metabolism Metabolism, Survival AKT->Metabolism

Caption: SHP2 signaling in the RTK/MAPK pathway.

Bioavailability_Workflow start Start: Poorly Bioavailable This compound formulation Formulation Development start->formulation micronization Micronization formulation->micronization nanonization Nanonization formulation->nanonization lipid Lipid-Based Formulation formulation->lipid asd Amorphous Solid Dispersion formulation->asd invitro In Vitro Testing micronization->invitro nanonization->invitro lipid->invitro asd->invitro solubility Solubility Assay invitro->solubility caco2 Caco-2 Permeability invitro->caco2 invivo In Vivo PK Study (Mice) solubility->invivo caco2->invivo analysis LC-MS/MS Analysis of Plasma Samples invivo->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_params end End: Optimized Formulation with Improved Bioavailability pk_params->end

Caption: Workflow for improving bioavailability.

References

dealing with Shp2-IN-21 induced feedback activation of signaling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges during their experiments, with a specific focus on addressing feedback activation of signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival.[2][3] In its inactive state, Shp2 exists in an auto-inhibited conformation.[4] Allosteric inhibitors like this compound bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing this auto-inhibited conformation and preventing its catalytic activity.[4]

Q2: What is feedback activation of signaling and why does it occur with Shp2 inhibitors?

Feedback activation is a common resistance mechanism where the inhibition of a signaling pathway component leads to the compensatory reactivation of the same or a parallel pathway. When Shp2 is inhibited by molecules like this compound, the downstream signaling, particularly the RAS-MAPK pathway, is initially suppressed. However, this can trigger a negative feedback loop, leading to the upregulation and activation of receptor tyrosine kinases (RTKs) such as FGFR, EGFR, and MET. These activated RTKs can then restimulate the RAS-MAPK pathway, leading to a rebound in ERK phosphorylation (p-ERK) and diminishing the inhibitor's effectiveness.

Q3: I am observing a rebound in p-ERK levels after treating my cells with this compound. What does this indicate?

A rebound in phosphorylated ERK (p-ERK) levels, typically observed within hours of treatment, is a hallmark of feedback activation. Initial treatment with a Shp2 inhibitor effectively reduces p-ERK levels. However, as the feedback loop engages, activated RTKs can signal to RAS and reactivate the MAPK cascade, causing p-ERK levels to rise again. This phenomenon suggests that the cancer cells are adapting to the Shp2 inhibition and developing resistance.

Q4: How can I overcome or mitigate the effects of this compound-induced feedback activation?

Several strategies can be employed to counteract feedback activation:

  • Combination Therapy: Combining Shp2 inhibitors with inhibitors of the reactivated RTKs (e.g., FGFR inhibitors) has been shown to be effective in blocking the p-ERK rebound and enhancing anti-tumor activity.

  • Co-targeting Downstream Effectors: Combining Shp2 inhibitors with MEK inhibitors can also be a viable strategy to prevent adaptive resistance.

  • Dose Optimization: In some cases, higher concentrations of the Shp2 inhibitor may be able to overcome the feedback-driven reactivation of the MAPK pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Compound Solubility/Stability Issues Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Uneven cell numbers can lead to variability in metabolic activity and drug response.
Variable Incubation Times Adhere to a strict and consistent incubation time for drug treatment across all experiments.
Edge Effects in 96-well Plates To minimize evaporation, which can concentrate the inhibitor, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
Cell Line Integrity Use cells with a low passage number and regularly check for mycoplasma contamination, as these can alter cellular responses to drugs.
Problem 2: No or weak inhibition of p-ERK observed in Western blot.
Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A typical starting point is 1-4 hours of treatment.
Feedback Activation If you observe initial inhibition followed by a rebound, this is likely due to feedback activation. Analyze earlier time points (e.g., 15, 30, 60 minutes) to capture the initial inhibitory effect.
Poor Antibody Quality Use a validated phospho-specific ERK antibody. Ensure proper antibody dilution and incubation conditions as recommended by the manufacturer.
Inefficient Protein Lysis or Phosphatase Activity Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target.
Western Blotting Technique Optimize all steps of the Western blot protocol, including protein transfer, blocking, and antibody incubations. Run appropriate positive and negative controls.
Problem 3: Unexpected increase in p-AKT or p-STAT3 levels.
Possible Cause Troubleshooting Step
Signaling Crosstalk Shp2 has complex and sometimes opposing roles in different signaling pathways. In some cellular contexts, Shp2 inhibition can lead to the upregulation of the PI3K/AKT or JAK/STAT pathways.
Cellular Context-Dependent Effects The effect of Shp2 inhibition on various signaling pathways can be cell-type specific.
Experimental Design To investigate this further, perform a time-course experiment to monitor the kinetics of p-AKT and p-STAT3 activation following this compound treatment. Consider using specific inhibitors for the PI3K/AKT and JAK/STAT pathways to understand the interplay.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent SHP2 inhibitor, SHP2-IN-39, which can be used as a reference for designing experiments with this compound.

Table 1: Inhibitory Activity of SHP2-IN-39

Parameter Value Reference
IC50 (SHP2) 0.007 µM

Table 2: Effect of a Representative SHP2 Inhibitor (SHP099) on Cell Viability

Cell Line IC50 (µM) Reference
MV4-110.32
TF-11.73

Key Experimental Protocols

Protocol 1: Western Blotting for p-ERK Feedback Activation

Objective: To assess the time-dependent effect of this compound on ERK phosphorylation.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Inhibitor Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK at each time point.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the inhibitor dilutions. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 Feedback Activation RTK->Grb2 PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Shp2 Shp2 Shp2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT Shp2_IN_21 This compound Shp2_IN_21->Shp2

Caption: Shp2 signaling and feedback activation loop.

Western_Blot_Workflow Start Seed Cells Treatment Treat with this compound (Time Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Strip_Reprobe Strip and Re-probe (Total ERK) Detection->Strip_Reprobe Analysis Densitometry Analysis Strip_Reprobe->Analysis

Caption: Western blot workflow for p-ERK analysis.

Troubleshooting_Logic Start Inconsistent Results? Check_Viability Cell Viability Assay? Start->Check_Viability Yes Check_WB Western Blot? Start->Check_WB No Check_Viability->Check_WB No Viability_Causes Check: - Compound Stability - Cell Density - Incubation Time - Edge Effects Check_Viability->Viability_Causes Yes WB_Causes Check: - Dose/Time - Feedback Activation - Antibody Quality - Lysis/Phosphatase Inhibitors Check_WB->WB_Causes Yes Optimize_Viability Optimize Assay Conditions Viability_Causes->Optimize_Viability Optimize_WB Optimize Protocol & Analyze Early Time Points WB_Causes->Optimize_WB

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Assay Development for Novel SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their assay development for novel SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary assays used to characterize SHP2 inhibitors?

A1: The primary assays for characterizing SHP2 inhibitors can be categorized into three main types:

  • Enzymatic Assays: These assays directly measure the catalytic activity of the SHP2 enzyme and its inhibition. Common examples include Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.

  • Biophysical Assays: These assays confirm the direct binding of an inhibitor to the SHP2 protein. The Cellular Thermal Shift Assay (CETSA) is a widely used method to verify target engagement in a cellular context.[1][2]

  • Cell-Based Assays: These assays assess the inhibitor's effect on SHP2 function within a cellular environment. Key examples include Western blotting to measure the phosphorylation of downstream targets like ERK (p-ERK) and cell proliferation assays to determine the inhibitor's impact on cancer cell growth.[3]

Q2: How do I choose between an active site inhibitor and an allosteric inhibitor for my research?

A2: Active site inhibitors bind to the catalytic site of SHP2, directly blocking its phosphatase activity. Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.[4] Allosteric inhibitors are often more specific than active site inhibitors because the active sites of protein tyrosine phosphatases (PTPs) are highly conserved.[4] However, some cancer-associated SHP2 mutants that are constitutively active may be resistant to allosteric inhibitors that stabilize the inactive conformation.

Q3: What is the significance of the Z'-factor in high-throughput screening (HTS) for SHP2 inhibitors?

A3: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust assay suitable for screening. An assay with a Z'-factor below 0.5 may require optimization to improve its reliability.

Troubleshooting Guides

Enzymatic Assays (FRET & Fluorescence Polarization)

Q: Why is my FRET/FP signal weak or absent?

A:

  • Incorrect Reagent Concentration: Ensure that the concentrations of the SHP2 enzyme, substrate, and inhibitor are optimized for your assay conditions.

  • Inactive Enzyme: Verify the activity of your SHP2 enzyme stock. Improper storage or handling can lead to loss of activity.

  • Incompatible Buffer Conditions: The pH, ionic strength, and presence of certain additives in the assay buffer can affect enzyme activity and fluorescence. Ensure your buffer components are compatible with the assay.

  • Photobleaching: Excessive exposure of fluorophores to excitation light can lead to photobleaching and a decrease in signal. Minimize light exposure where possible.

Q: I am observing high background fluorescence in my assay. What could be the cause?

A:

  • Autofluorescent Compounds: The test compounds themselves may be fluorescent, interfering with the assay signal. Include a control with the compound alone to assess its intrinsic fluorescence.

  • Contaminated Reagents: Impurities in the enzyme preparation, substrate, or buffer can contribute to high background. Use high-purity reagents.

  • Non-specific Binding: The fluorescently labeled substrate may bind non-specifically to the walls of the microplate. Using plates with a non-binding surface can help mitigate this issue.

Q: The results of my enzymatic assay are not reproducible. What should I check?

A:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Maintain a consistent temperature throughout the assay.

  • Reagent Instability: Ensure that all reagents are properly stored and thawed completely and mixed before use.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outermost wells or taking steps to minimize evaporation.

Cellular Thermal Shift Assay (CETSA)

Q: I don't observe a thermal shift with my SHP2 inhibitor. What could be the reason?

A:

  • Compound Permeability: The inhibitor may not be cell-permeable and therefore cannot engage with SHP2 inside the cell.

  • Insufficient Compound Concentration or Incubation Time: The concentration of the inhibitor or the incubation time may not be sufficient to achieve significant target engagement. Optimize both parameters.

  • Incorrect Temperature Range: The heating range used in the experiment might not be optimal for detecting the stabilization of SHP2. A broader temperature range may be needed to identify the melting point.

  • Inactive Compound: Verify the identity and purity of your inhibitor.

Q: I am seeing high variability in my CETSA results. What are the potential causes?

A:

  • Uneven Heating: Inconsistent heating across the samples can lead to variable protein denaturation. Use a thermal cycler with good temperature uniformity.

  • Incomplete Cell Lysis: Inefficient lysis will result in incomplete protein extraction and variability. Ensure your lysis protocol is optimized and consistently applied.

  • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation after cell lysis.

Cell-Based Assays (p-ERK Western Blotting & Proliferation)

Q: I am not seeing a decrease in p-ERK levels after treating cells with my SHP2 inhibitor. Why?

A:

  • Suboptimal Inhibitor Concentration or Treatment Time: The concentration of the inhibitor may be too low, or the treatment time too short to effectively inhibit SHP2 signaling. Perform a dose-response and time-course experiment.

  • Cell Line Resistance: Some cell lines may have redundant signaling pathways or mutations downstream of SHP2 that make them resistant to SHP2 inhibition.

  • Poor Antibody Quality: The primary antibody against p-ERK may not be specific or sensitive enough. Use a validated antibody and optimize its dilution.

  • Sample Handling Issues: Dephosphorylation of ERK can occur during sample preparation. It is critical to work quickly, keep samples on ice, and use lysis buffers containing phosphatase inhibitors.

Q: My p-ERK and total ERK bands are appearing at the same molecular weight, making normalization difficult. What should I do?

A: This can happen if the stripping of the p-ERK antibody from the membrane was incomplete before probing for total ERK. Optimize your stripping protocol to ensure complete removal of the first primary and secondary antibodies.

Q: My SHP2 inhibitor is not showing an anti-proliferative effect in my chosen cell line. What could be the reason?

A:

  • Cell Line Insensitivity: The chosen cell line may not be dependent on the SHP2 signaling pathway for its proliferation. Select cell lines that are known to be sensitive to SHP2 inhibition.

  • Off-Target Effects: The inhibitor may have off-target effects that counteract its anti-proliferative activity.

  • Compound Solubility and Stability: The inhibitor may have poor solubility or be unstable in cell culture media, leading to a lower effective concentration.

Data Presentation

Table 1: Example IC50 Values of SHP2 Inhibitors in Different Assays

CompoundAssay TypeTargetIC50 (µM)Reference
SHP099EnzymaticSHP2-WT0.07
SHP099EnzymaticSHP2-E76K5.7
RMC-4550Cellular (Proliferation)Multiple Myeloma CellsVaries by cell line
NSC 13030EnzymaticSHP23.2
NSC 24198EnzymaticSHP21.9
NSC 57774EnzymaticSHP20.8
CNBCAEnzymaticSHP2 PTP domain0.87
CNBCAEnzymaticFull-length SHP20.615

Table 2: Z'-Factor Interpretation for High-Throughput Screening (HTS) Assays

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls, indicating a robust and reliable assay.
0 to 0.5AcceptableThe assay is marginal and may require optimization to improve performance.
< 0PoorThe signals from the positive and negative controls overlap, making the assay unsuitable for screening.

Experimental Protocols

SHP2 Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from a standard phosphatase assay using a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant full-length SHP2 protein

  • DiFMUP substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • SHP2 inhibitors dissolved in DMSO

  • Black, flat-bottom 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the SHP2 inhibitor in DMSO.

  • In the 384-well plate, add the SHP2 enzyme solution to each well.

  • Add the diluted SHP2 inhibitor or DMSO (for control wells) to the wells containing the enzyme.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP) over a time course (e.g., 30 minutes).

  • Calculate the rate of the enzymatic reaction and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

p-ERK Western Blotting

This protocol outlines the steps for analyzing p-ERK levels in cells treated with an SHP2 inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • SHP2 inhibitor

  • Lysis Buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: rabbit anti-phospho-ERK1/2, mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the SHP2 inhibitor or DMSO for the desired time.

  • If required, stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK for normalization.

  • Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: SHP2 signaling pathway downstream of RTK activation.

SHP2_Assay_Workflow cluster_in_vitro In Vitro/Biochemical cluster_in_cellulo Cell-Based Enzymatic Enzymatic Assay (FRET/FP) Data Data Analysis (IC50, EC50) Enzymatic->Data Biophysical Biophysical Assay (CETSA) Signaling Downstream Signaling (p-ERK Western Blot) Biophysical->Signaling Phenotypic Phenotypic Assay (Proliferation) Signaling->Phenotypic Phenotypic->Data Start Novel SHP2 Inhibitor Start->Enzymatic Start->Biophysical

Caption: General experimental workflow for SHP2 inhibitor characterization.

Troubleshooting_Logic Problem Unexpected Result Check_Reagents Check Reagent Quality & Concentration Problem->Check_Reagents Is it a reagent issue? Check_Protocol Review Protocol Execution Problem->Check_Protocol Was the protocol followed? Check_Equipment Verify Equipment Calibration & Function Problem->Check_Equipment Is the equipment working? Optimize Optimize Assay Parameters Check_Reagents->Optimize Check_Protocol->Optimize Check_Equipment->Optimize

Caption: Logical flow for troubleshooting experimental issues.

References

Technical Support Center: Development of Selective Shp2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and drug development professionals working on selective SHP2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is developing selective SHP2 inhibitors so challenging?

A1: The development of selective SHP2 inhibitors faces several significant hurdles:

  • High Active Site Conservation: The catalytic site of protein tyrosine phosphatases (PTPs) is highly conserved across the PTP family.[1][2] This makes it difficult to develop active-site inhibitors that are selective for SHP2 over other phosphatases, especially the closely related SHP1 (75% similarity).[1]

  • Charged Active Site: The active site of PTPs has a highly positive charge environment.[2] Consequently, potent active-site inhibitors often require negatively charged groups, which can lead to poor cell permeability and low oral bioavailability, hindering their clinical development.[2]

  • Allosteric Inhibitor Limitations: While allosteric inhibitors offer a path to selectivity, the current generation of these compounds, such as SHP099, works by stabilizing the auto-inhibited, "closed" conformation of SHP2. This mechanism renders them ineffective against many oncogenic SHP2 mutants (e.g., E76K, D61V) which are locked in a constitutively active, "open" state.

  • Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to SHP2 inhibitors. This can occur through mechanisms that reactivate the MAPK pathway or through bypass signaling.

Q2: What is the difference between an allosteric and a catalytic site SHP2 inhibitor?

A2: The primary difference lies in their mechanism of action and binding location:

  • Catalytic Site Inhibitors: These molecules directly target the enzyme's active site, where the dephosphorylation of substrates occurs. Due to the high homology of the active site among protein tyrosine phosphatases, these inhibitors often suffer from a lack of selectivity and poor pharmacokinetic properties.

  • Allosteric Inhibitors: These inhibitors bind to a site on the protein distinct from the catalytic pocket. The first-generation allosteric inhibitors (e.g., SHP099) bind to a tunnel at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive, auto-inhibited conformation. This approach provides excellent selectivity over other phosphatases like SHP1 but is ineffective against mutants that disrupt this auto-inhibited state.

Q3: My allosteric inhibitor shows potent activity against wild-type SHP2 but is ineffective against the E76K mutant. Why is this happening?

A3: This is an expected result for the current class of allosteric inhibitors (e.g., SHP099, RMC-4550). These inhibitors function by binding to and stabilizing the "closed," auto-inhibited conformation of SHP2. Oncogenic mutations like E76K, commonly found in leukemias, are located at the interface between the N-SH2 and PTP domains. These mutations prevent the protein from adopting the closed conformation, resulting in a constitutively active phosphatase. Since the inhibitor's binding pocket is disrupted or absent in this "open" state, the inhibitor cannot bind effectively and exert its function.

Q4: How can I confirm that my compound is engaging SHP2 inside the cell?

A4: Confirming target engagement in a cellular context is crucial, as potent biochemical activity does not always translate to cellular efficacy. The Cellular Thermal Shift Assay (CETSA) is a robust method for this purpose. This assay measures the thermal stability of a target protein in intact cells. The binding of a small molecule inhibitor typically stabilizes the protein, leading to an increase in its melting temperature. A detailed protocol for a high-throughput 384-well CETSA is provided in the "Experimental Protocols" section below.

Q5: What are the known off-target effects of SHP2 inhibitors I should be aware of?

A5: While allosteric inhibitors are generally highly selective, some off-target effects have been reported for both catalytic and allosteric inhibitors:

  • Receptor Tyrosine Kinase Inhibition: Some active-site targeting inhibitors, such as IIB-08, 11a-1, and GS-493, have been shown to have off-target effects on the activation of receptors like PDGFRβ.

  • Autophagy Inhibition: A recently discovered off-target effect of some SHP2 allosteric inhibitors is the accumulation in the lysosome, leading to the blockage of autophagic flux in an SHP2-independent manner. This effect may contribute to their overall antitumor activity.

Troubleshooting Guides

Problem 1: My SHP2 inhibitor has a potent IC50 in biochemical assays but shows weak activity in cell-based assays (e.g., pERK inhibition).
Possible Cause Troubleshooting Step
Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane. This is a common issue with early-generation active-site inhibitors due to high charge. Action: Perform a cellular target engagement assay like CETSA to determine if the compound is reaching SHP2 inside the cell.
Lack of Target Engagement Even if the compound enters the cell, it may not bind to SHP2 effectively in the complex cellular environment. Action: Use CETSA to confirm direct binding to SHP2 in intact cells. An isothermal dose-response CETSA can provide a cellular EC50 value for target engagement.
Rapid Compound Efflux or Metabolism The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized. Action: Conduct pharmacokinetic (PK) studies to assess the compound's stability and concentration over time in the cellular assay system.
Assay Conditions The cellular context may differ significantly from the in vitro assay. For example, wild-type SHP2 is auto-inhibited in cells and requires activation, which may not be fully recapitulated in a biochemical assay. Action: Ensure your cellular assay uses a cell line where the SHP2 pathway is active (e.g., driven by an RTK). Measure downstream pathway modulation (pERK) at multiple time points and inhibitor concentrations.
Problem 2: My inhibitor is not selective and also inhibits the closely related SHP1 phosphatase.
Possible Cause Troubleshooting Step
Targeting the Catalytic Site The active sites of SHP1 and SHP2 are highly conserved. Inhibitors designed to bind here are very likely to show cross-reactivity. Action: Consider shifting focus to developing an allosteric inhibitor. Allosteric sites are typically less conserved, offering a much better opportunity for achieving high selectivity.
Insufficient Selectivity Screening The initial screen may not have adequately assessed selectivity. Action: Profile your inhibitor against a panel of PTPs, with a particular focus on SHP1. A biochemical assay using purified SHP1 protein can directly quantify its IC50 for comparison with SHP2. A >1,000-fold selectivity is often a desirable goal for potent inhibitors.

Data Presentation

Table 1: In Vitro Potency of Selected SHP2 Inhibitors
InhibitorTypeTargetIC50Notes
PF-07284892 AllostericSHP221 nM>1,000-fold selectivity over 21 other phosphatases, including SHP1.
SHP099 AllostericSHP270 nMFirst-in-class allosteric inhibitor; stabilizes the inactive conformation.
RMC-4550 AllostericSHP2PotentAllosteric inhibitor with good selectivity.
Compound 1 (Thiophene[2,3-d]pyrimidine) AllostericSHP29.97 µMIdentified through structure-based design.
Comp#2 (Thiophene[2,3-d]pyrimidine) Active SiteSHP21.174 µM85-fold more selective for SHP2 over SHP1.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from a miniaturized 384-well format and is used to determine if a compound binds to SHP2 in intact cells.

Materials:

  • HEK293T cells

  • Plasmid DNA for N-terminally tagged full-length SHP2 (wild-type or mutant)

  • Transfection reagent

  • Growth media (e.g., DMEM with 10% FBS)

  • 384-well PCR plates

  • SHP2 inhibitor stock solutions in DMSO

  • Liquid handler for nanoliter dispensing

  • Thermocycler with a gradient function

  • Lysis buffer with enzyme complementation reporter (e.g., DiscoverX InCell Pulse)

  • Luminescent plate reader

Methodology:

  • Cell Transfection: 24 hours prior to the assay, transfect HEK293T cells with the SHP2 expression plasmid according to the manufacturer's protocol.

  • Compound Plating: Using a liquid handler, spot the desired volume of inhibitor solutions (or DMSO as a vehicle control) into a 384-well PCR plate. Seal the plate and store until use.

  • Cell Plating: Harvest the transfected cells, resuspend them in growth media, and add 5 µL of the cell suspension to each well of the compound-plated 384-well plate.

  • Incubation: Centrifuge the plate briefly (e.g., 42 x g for 30s) to settle the cells, then incubate for 1 hour at 37°C and 5% CO2 to allow for compound entry and target binding.

  • Thermal Denaturation: Place the plate in a thermocycler.

    • Thermal Profile Gradient: To determine the optimal melting temperature, heat the plate for 3 minutes across a temperature gradient (e.g., 42°C to 58°C).

    • Isothermal Dose-Response: To determine EC50, heat the entire plate at a single, pre-determined optimal temperature (e.g., 56°C for SHP2-WT) for 3 minutes.

  • Cell Lysis and Signal Detection:

    • After heating, cool the plate to room temperature.

    • Add lysis buffer containing the enzyme complementation reagents.

    • Incubate at room temperature as per the manufacturer's instructions to allow for lysis and development of the luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. For thermal profile experiments, plot luminescence vs. temperature to generate melting curves. For isothermal experiments, plot luminescence vs. compound concentration to generate a dose-response curve and calculate the EC50. A rightward shift in the melting curve or an increase in signal at the optimal temperature indicates protein stabilization and target engagement.

Protocol 2: In Vitro Biochemical Phosphatase Activity Assay

This protocol measures the enzymatic activity of purified SHP2 protein and is used to determine the biochemical IC50 of an inhibitor.

Materials:

  • Purified recombinant SHP2 protein (WT or mutant)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • For WT SHP2 activation: A dually phosphorylated peptide, such as one from IRS-1.

  • SHP2 inhibitor serial dilutions in DMSO.

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

Methodology:

  • Enzyme Preparation: Prepare a working solution of SHP2 protein in the assay buffer. For wild-type SHP2, pre-incubate with the activating peptide to relieve auto-inhibition.

  • Reaction Setup: In a 384-well plate, add the SHP2 inhibitor dilutions (or DMSO control).

  • Enzyme Addition: Add the SHP2 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding the DiFMUP substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at room temperature. The rate of the reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways & Experimental Workflows

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, FGFR) GAB1 GAB1 RTK->GAB1 Growth Factor Stimulation GRB2 GRB2 SHP2_inactive SHP2 (Inactive) GAB1->SHP2_inactive Recruitment SOS1 SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->SOS1 Dephosphorylates inhibitory sites PI3K PI3K SHP2_active->PI3K Modulates JAK JAK SHP2_active->JAK Modulates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF AKT AKT PI3K->AKT STAT STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation JAK->STAT Inhibitor Allosteric Inhibitor Inhibitor->SHP2_active Stabilizes inactive state

Caption: SHP2 acts as a central node in cellular signaling pathways.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization cluster_invivo In Vivo Evaluation A1 1. Primary Screen Biochemical Assay (e.g., DiFMUP) Determine IC50 A2 2. Selectivity Profiling Test against SHP1 and other PTPs A1->A2 B1 3. Target Engagement Cellular Thermal Shift Assay (CETSA) Determine cellular EC50 A2->B1 Potent & Selective Hits B2 4. Downstream Pathway Analysis Western Blot for pERK levels B1->B2 B3 5. Anti-proliferative Assays Measure effect on cancer cell growth B2->B3 C1 6. Pharmacokinetics (PK) Assess bioavailability, half-life B3->C1 Cell-Active Hits C2 7. Pharmacodynamics (PD) Measure pERK modulation in tumors C1->C2 C3 8. Efficacy Studies Xenograft tumor models C2->C3 Lead_Opt Lead Optimization C3->Lead_Opt

Caption: A typical experimental workflow for SHP2 inhibitor characterization.

Challenges_Diagram Core Developing Selective & Effective SHP2 Inhibitors Selectivity Poor Selectivity Core->Selectivity Bioavailability Poor Bioavailability Core->Bioavailability Resistance Drug Resistance Core->Resistance Mutants Ineffectiveness on Mutants Core->Mutants Selectivity->Bioavailability Addressed by Allosteric Approach R_Selectivity Highly conserved PTP active site (High homology with SHP1) Selectivity->R_Selectivity Bioavailability->Mutants Allosteric approach creates new challenge R_Bioavailability Charged active site requires polar inhibitor moieties Bioavailability->R_Bioavailability R_Resistance Bypass pathway activation Reactivation of MAPK signaling Resistance->R_Resistance R_Mutants Oncogenic mutants (e.g., E76K) lock SHP2 in 'open' state Mutants->R_Mutants

References

Validation & Comparative

A Comparative Guide to the Efficacy of SHP2 Inhibitors: TNO155 and SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public data on a compound specifically named "Shp2-IN-21," this guide provides a comparative analysis of two well-characterized, allosteric SHP2 inhibitors: TNO155 and SHP099 . SHP099 is a pioneering, potent, and selective SHP2 inhibitor that serves as a robust benchmark for preclinical comparison.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling target in oncology. This guide offers a comparative overview of the preclinical efficacy of two prominent allosteric SHP2 inhibitors, TNO155 and SHP099, to aid researchers in drug development and academic research.

Mechanism of Action

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates, thereby inhibiting the RAS-ERK signaling pathway.[1][2]

Signaling Pathway of SHP2 Inhibition

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruitment SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor TNO155 / SHP099 Inhibitor->SHP2_active Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (Enzyme Kinetics, IC50) Cellular Cellular Assays (Viability, Apoptosis, pERK) Biochemical->Cellular Lead Optimization PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cellular->PK_PD Candidate Selection Xenograft Xenograft Tumor Models (Efficacy, Tolerability) PK_PD->Xenograft Dose Finding

References

On-Target Activity of Shp2-IN-21: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Shp2-IN-21's on-target activity in comparison to other prominent SHP2 inhibitors.

This guide provides a detailed comparison of the on-target activity of the SHP2 inhibitor this compound against other well-characterized inhibitors: TNO155, RMC-4550, and JAB-3068. The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds for research and development purposes.

Introduction to SHP2 Inhibition

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a range of solid tumors. This guide focuses on allosteric inhibitors that bind to a pocket away from the active site, locking the enzyme in an inactive conformation.

Comparative Analysis of On-Target Activity

The on-target activity of SHP2 inhibitors is primarily assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the purified SHP2 enzyme and cellular assays determining the concentration required to inhibit downstream signaling pathways, such as ERK phosphorylation (pERK), or to directly measure target engagement within the cell.

Biochemical Potency
InhibitorSynonymBiochemical IC50 (nM)Target
This compoundJAB-306825.8SHP2
TNO155-11Wild-type SHP2[1]
RMC-4550-0.583Full-length wild-type SHP2[2]
Cellular Activity
InhibitorCell LineCellular AssayCellular IC50 (nM)
TNO155KYSE520pERK inhibition8[1]
RMC-4550PC9pERK inhibition31[2]
JAB-3068KYSE-520Proliferation2170

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to validate the on-target activity of SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SHP2 protein.

Materials:

  • Purified full-length human SHP2 protein

  • Di-phosphotyrosine peptide (substrate activator)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) (fluorogenic substrate)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35)

  • Test inhibitors (this compound, TNO155, RMC-4550)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection (excitation/emission ~340/450 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add the SHP2 enzyme and the di-phosphotyrosine peptide to the assay buffer.

  • Dispense the enzyme/peptide mixture into the wells of the 384-well plate.

  • Add the diluted test inhibitors to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Calculate the rate of the enzymatic reaction and determine the IC50 value for each inhibitor by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)

  • Cell culture medium and reagents

  • Test inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96/384-well PCR plates

  • Thermal cycler

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble SHP2 in the supernatant by Western blotting or ELISA.

  • Plot the amount of soluble SHP2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

Signaling Pathway and Experimental Workflow Diagrams

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway in cell proliferation and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP loading Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras promotes activation Inhibitor This compound Inhibitor->SHP2

Caption: SHP2's role in the RAS-MAPK signaling pathway.

Experimental Workflow for On-Target Validation

This diagram outlines the key steps involved in validating the on-target activity of a SHP2 inhibitor.

OnTarget_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochem_Assay Enzymatic Assay (IC50 determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Biochem_Assay->CETSA pERK_Assay Downstream Signaling Assay (pERK Inhibition) CETSA->pERK_Assay Xenograft Xenograft Models (Anti-tumor Efficacy) pERK_Assay->Xenograft

Caption: Workflow for validating SHP2 inhibitor on-target activity.

Comparative Logic of SHP2 Inhibitors

This diagram illustrates the logical flow of comparing different SHP2 inhibitors to select a lead candidate.

Inhibitor_Comparison_Logic Start Identify SHP2 Inhibitors Inhibitor1 This compound Start->Inhibitor1 Inhibitor2 TNO155 Start->Inhibitor2 Inhibitor3 RMC-4550 Start->Inhibitor3 Comparison Compare On-Target Activity Inhibitor1->Comparison Inhibitor2->Comparison Inhibitor3->Comparison Biochem Biochemical Potency (IC50) Comparison->Biochem Cellular Cellular Potency (pERK, CETSA) Comparison->Cellular Selectivity Selectivity Profiling Comparison->Selectivity Lead Select Lead Candidate Biochem->Lead Cellular->Lead Selectivity->Lead

Caption: Logic for comparing and selecting a lead SHP2 inhibitor.

References

A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-21 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Its role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs) to activate the RAS-mitogen-activated protein kinase (MAPK) cascade is central to cell proliferation and survival.[1][2][3][4][5] The development of allosteric inhibitors, which bind to a pocket away from the active site and lock the enzyme in an inactive conformation, has marked a significant advancement in targeting SHP2. This guide provides a comparative overview of a potent SHP2 inhibitor, Shp2-IN-21, alongside other well-characterized allosteric inhibitors: TNO155, RMC-4630, and SHP099.

Biochemical Potency and Cellular Activity

A direct comparison of the biochemical and cellular potency of these inhibitors is crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays are key metrics for this assessment.

InhibitorBiochemical IC50 (nM)Cellular EC50 (pERK inhibition, nM)Cell Line(s) for Cellular AssayReference(s)
This compound 3Not explicitly reportedGlioblastoma cells suggestedMedChemExpress
TNO155 11~100-1000Various cancer cell lines
RMC-4630 Not explicitly reportedNot explicitly reportedVarious cancer cell lines
RMC-4550 (analog) <10~10-100Various cancer cell lines
SHP099 71~100-1000Various cancer cell lines

Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell lines used, and the SHP2 construct (full-length vs. catalytic domain). The data presented here are compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric SHP2 inhibitors, including this compound, TNO155, RMC-4630, and SHP099, share a common mechanism of action. They bind to a tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains. This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic PTP domain from accessing its substrates. By locking SHP2 in this inactive state, these inhibitors effectively block downstream signaling through the RAS-ERK pathway.

The SHP2 Signaling Pathway

SHP2 plays a pivotal role in transmitting signals from activated receptor tyrosine kinases (RTKs) to the RAS-ERK pathway, which is a central driver of cell proliferation, differentiation, and survival. The following diagram illustrates the canonical SHP2 signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates SOS SOS Grb2->SOS recruits RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP promotes activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Allosteric_Inhibitor Allosteric SHP2 Inhibitor Allosteric_Inhibitor->SHP2_active inhibits

Caption: The SHP2 signaling pathway downstream of RTKs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor performance. Below are methodologies for key assays used in the characterization of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Materials:

  • Recombinant human SHP2 (full-length or catalytic domain)

  • SHP2 activating peptide (e.g., a dually phosphorylated IRS-1-derived peptide) for full-length SHP2

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • For full-length SHP2, pre-incubate the enzyme with the activating peptide in assay buffer for 15-30 minutes at room temperature to allow for SHP2 activation.

  • Add the SHP2 enzyme (and activating peptide if applicable) to the wells of the 384-well plate.

  • Add the test compounds to the wells and incubate for a further 15-30 minutes at room temperature.

  • Initiate the phosphatase reaction by adding DiFMUP substrate to all wells.

  • Measure the fluorescence signal at multiple time points (kinetic reading) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes) at room temperature.

  • Calculate the rate of the reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, HCC827)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Growth factors (e.g., EGF, HGF) to stimulate the pathway if necessary

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • If necessary, serum-starve the cells for 4-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) if required to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities and determine the EC50 value for pERK inhibition.

Experimental Workflow for SHP2 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel SHP2 inhibitor.

SHP2_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_preclinical Preclinical Characterization cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay Biochemical Potency (IC50) Hit_ID->Biochemical_Assay Cellular_Assay Cellular Activity (pERK EC50) Biochemical_Assay->Cellular_Assay Selectivity Selectivity Profiling (vs. other phosphatases) Cellular_Assay->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK In_Vivo In Vivo Efficacy (Xenograft models) PK->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Lead_Opt->Biochemical_Assay

References

assessing the selectivity of Shp2-IN-21 against other phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to assess the selectivity of the protein tyrosine phosphatase Shp2 inhibitor, Shp2-IN-21, against other phosphatases. While specific quantitative selectivity data for this compound is not publicly available, this document outlines the standard experimental protocols and presents a representative selectivity profile for a well-characterized Shp2 inhibitor, SHP099, to serve as a benchmark for comparison.

Introduction to Shp2 Inhibition and the Importance of Selectivity

Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of Shp2 activity is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of several cancers.

Given its central role in oncogenic signaling, Shp2 has emerged as a promising therapeutic target. However, the development of Shp2 inhibitors faces a significant challenge: achieving selectivity. The catalytic domains of protein tyrosine phosphatases (PTPs) are highly conserved, creating a risk of off-target inhibition of other phosphatases, which could lead to unintended cellular effects and toxicity. Therefore, a thorough assessment of an inhibitor's selectivity profile is paramount in the drug discovery and development process.

Shp2 Signaling Pathway

Shp2 is a critical downstream effector of various receptor tyrosine kinases (RTKs). Upon ligand binding and autophosphorylation of the RTK, Shp2 is recruited to the activated receptor or associated scaffolding proteins. This recruitment leads to a conformational change in Shp2, activating its phosphatase activity. Activated Shp2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 recruits & activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Shp2 signaling pathway downstream of RTKs.

Assessing Inhibitor Selectivity: Experimental Protocol

The selectivity of a Shp2 inhibitor is typically determined by measuring its inhibitory activity against a panel of other protein tyrosine phosphatases. A common method is a biochemical phosphatase activity assay using a fluorogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Shp2 and a panel of off-target phosphatases.

Materials:

  • Recombinant human Shp2 and other phosphatases (e.g., Shp1, PTP1B, etc.)

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow:

Experimental_Workflow A Prepare serial dilutions of this compound B Add inhibitor and phosphatase to wells A->B C Pre-incubate B->C D Add DiFMUP substrate to initiate reaction C->D E Incubate at room temperature D->E F Measure fluorescence (Ex: 360nm, Em: 460nm) E->F G Calculate % inhibition and determine IC50 F->G

A Comparative Analysis of Shp2 Active Site Inhibitors and Allosteric Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Shp2-IN-21 and other active site inhibitors against allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools and potential therapeutic agents.

Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular processes such as proliferation, survival, and differentiation has made it a compelling target in oncology and other therapeutic areas. Dysregulation of Shp2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several cancers. Consequently, significant efforts have been directed towards the development of small molecule inhibitors of Shp2.

Mechanism of Action: Active Site vs. Allosteric Inhibition

Shp2's catalytic activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Active site inhibitors competitively bind to the catalytic pocket of the PTP domain, preventing substrate dephosphorylation. In contrast, allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive, autoinhibited conformation of Shp2.

Quantitative Comparison of Shp2 Inhibitors

The following tables summarize the biochemical and cellular potency of selected Shp2 active site and allosteric inhibitors based on available experimental data.

Table 1: Biochemical Potency of Shp2 Active Site Inhibitors

InhibitorIC50 (μM) vs. Shp2Selectivity vs. SHP1Notes
PHPS1 0.73 (Ki)14.7-foldPotent and selective inhibitor.
SPI-112 1.018.3-foldCompetitive inhibitor.
NSC-87877 0.318Not selectivePotent but lacks selectivity against the closely related SHP1.
11a-1 0.27-fold
CNBDA 5.025-fold
CNBCA 0.87~40-fold vs SHP1, ~29-fold vs PTP1BImproved potency and selectivity over parent compound CNBDA[1].

Table 2: Biochemical and Cellular Potency of Shp2 Allosteric Inhibitors

InhibitorBiochemical IC50 (nM)Cellular pERK Inhibition IC50 (nM)Notes
SHP099 71~250First-in-class, potent, and orally bioavailable allosteric inhibitor.
TNO155 11-In clinical trials.
RMC-4630 --In clinical trials.
PF-07284892 (ARRY-558) 21Low nanomolar rangePotent and orally active.
IACS-13909 15.7-Specific to Shp2 with no inhibitory effect on SHP1.
Shp2-IN-31 13-Highly selective over SHP1 and the E76K mutant.

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Shp2-mediated RAS-ERK signaling pathway and a typical experimental workflow for characterizing Shp2 inhibitors.

SHP2_RAS_ERK_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP Activates Shp2->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Shp2-mediated activation of the RAS-ERK signaling pathway.

SHP2_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies enzymatic_assay Enzymatic Assay (e.g., DiFMUP substrate) ic50_determination IC50 Determination enzymatic_assay->ic50_determination selectivity_panel Selectivity Profiling (vs. other phosphatases) ic50_determination->selectivity_panel cetsa Cellular Thermal Shift Assay (CETSA) selectivity_panel->cetsa pERK_inhibition pERK Inhibition Assay (Western Blot or ELISA) cetsa->pERK_inhibition proliferation_assay Cell Proliferation Assay pERK_inhibition->proliferation_assay xenograft_model Xenograft Tumor Models proliferation_assay->xenograft_model pk_pd_analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis xenograft_model->pk_pd_analysis start Compound Synthesis or Selection start->enzymatic_assay

A typical experimental workflow for the characterization of Shp2 inhibitors.

Experimental Protocols

Shp2 Enzymatic Assay

This protocol describes a common in vitro assay to determine the inhibitory potency (IC50) of a compound against Shp2 using a fluorogenic substrate.

Materials:

  • Recombinant human Shp2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solutions or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of Shp2 enzyme solution (e.g., 2X final concentration) to each well.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding 5 µL of DiFMUP substrate solution (e.g., 4X final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes.

  • Calculate the reaction rates (slope of the linear portion of the kinetic read).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells overexpressing Shp2)

  • Cell culture medium and reagents

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against Shp2 and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Culture cells to ~80-90% confluency.

  • Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Shp2 in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Shp2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The development of Shp2 inhibitors has seen a significant shift from traditional active site inhibitors to highly potent and selective allosteric inhibitors. While active site inhibitors have been instrumental in elucidating the biological functions of Shp2, they have often faced challenges with selectivity and cell permeability. The advent of allosteric inhibitors like SHP099 and others now in clinical trials has provided a promising new therapeutic strategy. These compounds offer high potency and specificity, effectively suppressing the RAS-ERK signaling pathway in cancer cells.

The choice between an active site and an allosteric inhibitor will depend on the specific research question or therapeutic goal. Active site inhibitors may still be valuable tools for studying the catalytic function of Shp2, while allosteric inhibitors represent the current forefront of clinical development for targeting Shp2 in various diseases. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and future Shp2 inhibitors.

References

A Comparative Guide to SHP2 Inhibitor Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular activity of prominent SHP2 inhibitors, offering a valuable resource for researchers in oncology and drug discovery. Due to the absence of publicly available data for a compound specifically designated "Shp2-IN-21," this document focuses on well-characterized, potent, and selective allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, to provide a representative comparison of SHP2-targeted therapies.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[1][2] It is a key downstream mediator of multiple receptor tyrosine kinase (RTK) signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4] Gain-of-function mutations in PTPN11 or aberrant SHP2 activation are implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.

This guide summarizes the anti-proliferative activity of selected SHP2 inhibitors across a panel of cancer cell lines, details the experimental protocols for assessing their efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Activity of SHP2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative SHP2 inhibitors in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to SHP2 inhibition, which can be influenced by their genetic background and dependency on SHP2-mediated signaling.

Cell LineCancer TypeSHP099 IC50 (µM)RMC-4550 IC50 (µM)Reference
RPMI-8226Multiple Myeloma~10~5
NCI-H929Multiple Myeloma~15~8
MCF-7Breast CancerNot specified, but significant reduction in proliferationNot specified
MDA-MB-231Breast CancerNot specifiedNot specified, but one compound showed reduced proliferation
H1975Lung CancerEffective reduction in ERK1/2 phosphorylationNot specified

Note: The IC50 values are approximate and compiled from the referenced literature. For precise values and experimental conditions, please refer to the original publications.

Experimental Protocols

The assessment of SHP2 inhibitor activity in different cell lines typically involves a series of in vitro assays to determine their effects on cell viability, proliferation, and downstream signaling pathways.

Cell Viability and Proliferation Assays

1. CCK-8 Assay:

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cell lines (e.g., RPMI-8226, NCI-H929) in 96-well plates at a density of 5x10^3 cells/well.

    • After 24 hours of incubation, treat the cells with various concentrations of the SHP2 inhibitor (e.g., SHP099, RMC-4550) for 24, 48, and 72 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Colony Formation Assay:

  • Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its self-renewal and proliferative capacity.

  • Protocol:

    • Treat cells with the SHP2 inhibitor for a specified period.

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow the cells to grow for 10-14 days until visible colonies are formed.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies and analyze the size.

Western Blot Analysis for Pathway Modulation
  • Principle: Western blotting is used to detect specific proteins in a sample and assess the impact of the inhibitor on SHP2-mediated signaling pathways.

  • Protocol:

    • Treat cancer cells with the SHP2 inhibitor at various concentrations for a defined period.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-SHP2, SHP2, p-ERK, ERK, cleaved caspase-3, BAK, P21).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

Visualizing SHP2 Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras Promotes Activation Inhibitor SHP2 Inhibitor Inhibitor->SHP2 Blocks

Caption: SHP2 Signaling Pathway in Cancer.

SHP2_Inhibitor_Workflow Start Start: Select Cancer Cell Lines Treatment Treat cells with SHP2 Inhibitor (Dose-Response) Start->Treatment Viability Assess Cell Viability (e.g., CCK-8) Treatment->Viability Proliferation Colony Formation Assay Treatment->Proliferation Signaling Western Blot for Signaling Pathways (p-ERK, etc.) Treatment->Signaling Analysis Data Analysis: IC50 Calculation, Pathway Modulation Viability->Analysis Proliferation->Analysis Signaling->Analysis Conclusion Conclusion: Determine Inhibitor Efficacy Analysis->Conclusion

Caption: Experimental Workflow for SHP2 Inhibitor Evaluation.

References

Evaluating the Synergistic Effects of SHP2 Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Executive Summary

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway. While SHP2 inhibitors have shown promise, their true therapeutic potential appears to be unlocked when used in combination with other targeted agents. This guide provides a comprehensive evaluation of the synergistic effects of SHP2 inhibitors with other drugs, focusing on overcoming adaptive resistance and enhancing anti-tumor efficacy.

Note on "Shp2-IN-21": Publicly available data on the specific inhibitor "this compound" regarding its synergistic effects in combination therapies is limited. Therefore, this guide will utilize data from well-characterized, representative SHP2 inhibitors, such as SHP099 and RMC-4550 , to illustrate the principles and outcomes of SHP2 co-targeting strategies. The fundamental mechanisms of synergy are expected to be conserved across potent and selective allosteric SHP2 inhibitors.

The Rationale for Combination Therapy: Overcoming Adaptive Resistance

A recurring challenge in targeted cancer therapy is the development of adaptive resistance. Cancer cells often rewire their signaling pathways to bypass the effects of a single targeted agent. For instance, inhibition of key downstream effectors in the MAPK pathway, such as MEK, can lead to a feedback reactivation of upstream signaling, ultimately restoring the oncogenic drive.

SHP2 inhibitors play a crucial role in preventing this adaptive resistance.[1][2] By blocking SHP2, which is essential for signal transduction from many receptor tyrosine kinases (RTKs) to RAS, these inhibitors can prevent the reactivation of the MAPK pathway that often occurs in response to drugs like MEK or KRAS inhibitors.[1][3] This dual blockade leads to a more sustained and potent anti-tumor effect.

Synergistic Combinations and Supporting Preclinical Data

Extensive preclinical research has demonstrated the synergistic potential of SHP2 inhibitors with a variety of other targeted therapies across different cancer types.

SHP2 Inhibitors in Combination with MEK Inhibitors

The combination of SHP2 inhibitors with MEK inhibitors (e.g., trametinib) has shown significant synergy in various cancer models, particularly those with KRAS mutations.[1]

Table 1: In Vitro Synergistic Effects of SHP2 and MEK Inhibitors

Cell LineCancer TypeSHP2 InhibitorMEK InhibitorObserved SynergyReference
Multiple KRAS-mutant PDAC linesPancreatic Ductal AdenocarcinomaSHP099AZD6244/TrametinibSignificant reduction in proliferation and colony formation compared to single agents. Red asterisks in the original publication indicate synergistic interaction.
NF1-deficient MPNST cell linesMalignant Peripheral Nerve Sheath TumorSHP099TrametinibSynergistic inhibition of cell viability and ERK signaling.
Triple-Negative Breast Cancer (TNBC) and High-Grade Serous Ovarian Cancer (HGSC) cell linesBreast and Ovarian CancerSHP099AZD6244Synergistic reduction in cell viability and colony formation.

Table 2: In Vivo Efficacy of SHP2 and MEK Inhibitor Combination

Cancer ModelSHP2 Inhibitor & DoseMEK Inhibitor & DoseOutcomeReference
KRAS-mutant Pancreatic Cancer Xenografts (Capan-2, MIAPaCa-2)SHP099 (75 mg/kg, daily)Trametinib (0.25 mg/kg, daily)Significant tumor growth inhibition and regression compared to single agents.
Orthotopic KPC mouse model (Pancreatic Cancer)SHP099 (75 mg/kg, q.d.)Trametinib (0.25 mg/kg, q.d.)Significant reduction in tumor mass at day 25 for the combination therapy.
TNBC Xenografts (MDA-MB-468)SHP099 (75 mg/kg, q.d.)Trametinib (0.25 mg/kg, q.d.)Substantial tumor regression with the combination treatment.
SHP2 Inhibitors in Combination with KRAS G12C Inhibitors

The development of specific KRAS G12C inhibitors has been a major breakthrough. However, adaptive resistance can also limit their efficacy. Combining SHP2 inhibitors with KRAS G12C inhibitors has been shown to block this resistance and enhance anti-tumor responses.

Table 3: In Vitro and In Vivo Effects of SHP2 and KRAS G12C Inhibitor Combination

| Cell Line / Model | Cancer Type | SHP2 Inhibitor | KRAS G12C Inhibitor | Observed Synergy | Reference | |---|---|---|---|---| | Human KRAS-mutant NSCLC cell lines | Non-Small Cell Lung Cancer | RMC-4550 | RMC-4998 (ON-state inhibitor) | Prevention of ERK phosphorylation rebound and stronger reduction in cell viability. | | | Immune responsive KRAS G12C lung tumor model | Lung Cancer | RMC-4550 | RM-029 (ON-state inhibitor) | Combination led to complete responses and immunological memory. | |

Signaling Pathways and Experimental Workflow

Signaling Pathway: SHP2 Inhibition Overcomes MEK Inhibitor-Induced Feedback Reactivation

The following diagram illustrates how SHP2 inhibition prevents the feedback reactivation of the MAPK pathway when cells are treated with a MEK inhibitor.

SHP2_MEK_Synergy RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->RTK  Feedback ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS MEKi MEK Inhibitor MEKi->MEK SHP2i SHP2 Inhibitor SHP2i->SHP2 Feedback Feedback Reactivation

Figure 1: SHP2 and MEK inhibitor synergy in the MAPK pathway.
Experimental Workflow for Evaluating Synergy

The following diagram outlines a typical workflow for assessing the synergistic effects of a SHP2 inhibitor in combination with another drug.

Experimental_Workflow start Start cell_culture Cell Line Selection and Culture start->cell_culture single_agent Single-Agent Dose Response (IC50 Determination) cell_culture->single_agent combo_treatment Combination Treatment (Fixed Ratio or Matrix) single_agent->combo_treatment viability_assay Cell Viability Assay (e.g., MTT, CTG) combo_treatment->viability_assay western_blot Western Blot Analysis (e.g., p-ERK, total ERK) combo_treatment->western_blot synergy_analysis Synergy Analysis (e.g., Combination Index) viability_assay->synergy_analysis in_vivo In Vivo Xenograft Model synergy_analysis->in_vivo western_blot->in_vivo end End in_vivo->end

Figure 2: Workflow for assessing synergistic drug interactions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the synergistic effects of SHP2 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SHP2 inhibitor and combination drug stock solutions (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the single agents and their combinations in complete culture medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for p-ERK and Total ERK

This protocol is used to assess the on-target effect of the drug combination on the MAPK signaling pathway.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • SHP2 inhibitor and combination drug

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the SHP2 inhibitor, the combination drug, or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Conclusion and Future Directions

The combination of SHP2 inhibitors with other targeted therapies, particularly MEK and KRAS inhibitors, represents a highly promising strategy to overcome adaptive resistance and improve therapeutic outcomes in various cancers. The preclinical data strongly support the clinical investigation of these combinations. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination therapies and to further explore the role of SHP2 inhibitors in modulating the tumor microenvironment to enhance immunotherapy responses.

References

A Comparative Guide to SHP2 Inhibitors: Benchmarking Shp2-IN-21 Against Clinical-Stage Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for therapeutic intervention in oncology and other diseases. The development of allosteric SHP2 inhibitors has marked a significant advancement in targeting this previously challenging phosphatase. This guide provides a comparative analysis of the preclinical compound Shp2-IN-21 against a panel of SHP2 inhibitors currently in clinical trials: TNO155, JAB-3312, RMC-4630, BBP-398, ET0038, and GH21.

Introduction to SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers. As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 activation is a common mechanism of resistance to targeted therapies.

Overview of Compared SHP2 Inhibitors

This guide focuses on a direct comparison of key preclinical metrics for the following SHP2 inhibitors:

  • This compound: A preclinical SHP2 inhibitor noted for its potential in glioblastoma research.

  • TNO155 (Batoprotafib): A well-characterized, potent, and selective allosteric SHP2 inhibitor that has advanced into clinical trials.

  • JAB-3312: A highly selective, second-generation SHP2 inhibitor with best-in-class potential, currently in late-stage clinical development.

  • RMC-4630 (SAR442720): A potent and orally bioavailable SHP2 inhibitor being evaluated in clinical trials as both a monotherapy and in combination with other agents.

  • BBP-398 (IACS-15509): An orally active allosteric SHP2 inhibitor under clinical investigation for various advanced solid tumors.

  • ET0038: A SHP2 inhibitor that has entered Phase 1 clinical trials for advanced solid tumors.

  • GH21: A selective, orally bioavailable allosteric SHP2 inhibitor currently in Phase I/II clinical trials.

Data Presentation

The following tables summarize the available quantitative preclinical data for the compared SHP2 inhibitors. Data has been compiled from publicly available sources.

Table 1: In Vitro Potency of SHP2 Inhibitors
InhibitorSHP2 Enzymatic IC50Cellular p-ERK Inhibition IC50Cell Proliferation IC50Cell Line(s) for Cellular Assays
This compound 3 nM[1][2]Not Publicly AvailableNot Publicly AvailableGlioblastoma cell lines mentioned[1][2]
TNO155 11 nM[3]8 nM100 nM (5-day assay)KYSE520
JAB-3312 1.9 nM0.23 nM7.4 nMKYSE520
RMC-4630 Potent (specific IC50 not consistently reported)Potent inhibition observedNot Publicly AvailableVarious solid tumor cell lines
BBP-398 Potent (specific IC50 not consistently reported)Potent inhibition observedModerate cytotoxicity in MCF-7 (IC50 = 86.46 µM)Panel of cell lines with active MAPK signaling
ET0038 Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
GH21 Not Publicly AvailableSignificant decrease in pERK observed in vivoNot Publicly AvailableNot Publicly Available

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy
InhibitorOral BioavailabilityKey In Vivo ModelDosing and Efficacy
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
TNO155 Mouse: 78%, Rat: 86%, Monkey: 60%EGFR-mutant NSCLC models, KRAS-G12C lung and colorectal cancer modelsDemonstrates combination benefit with EGFR and KRAS G12C inhibitors
JAB-3312 Favorable pharmacokinetic properties reportedKYSE-520 xenograft model1.0 mg/kg QD achieved 95% Tumor Growth Inhibition (TGI)
RMC-4630 Orally bioavailableKRAS G12C, NF1 LOF, BRAF Class3 mutant xenograft modelsDose-dependent tumor growth suppression and regression at 30 mg/kg daily
BBP-398 Good oral bioavailability with a half-life of ~12-16 hoursNSCLC xenograft models (HCC827, NCI-H358)Monotherapy efficacy and synergy with KRAS G12C and EGFR inhibitors
ET0038 Not Publicly AvailableNot Publicly AvailableNot Publicly Available
GH21 Favorable pharmacokinetics reportedNot Publicly AvailableInitial efficacy signals observed at low doses

Pharmacokinetic and in vivo efficacy data are crucial for translating in vitro potency to potential clinical benefit.

Experimental Protocols

Detailed experimental protocols are often proprietary or require access to supplementary materials of publications. The following are generalized methodologies for key experiments cited in the evaluation of SHP2 inhibitors.

SHP2 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein. A common method involves a fluorescence-based assay using a substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Enzyme Activation: Recombinant full-length SHP2 is pre-incubated with a phosphopeptide (e.g., a dually phosphorylated IRS-1 peptide) to relieve autoinhibition and activate the enzyme.

  • Inhibitor Incubation: The activated SHP2 enzyme is incubated with varying concentrations of the test inhibitor.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

  • Signal Detection: SHP2 dephosphorylates DiFMUP to the fluorescent product DiFMU. The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay assesses the ability of an inhibitor to block SHP2 signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Cell Culture: A suitable cancer cell line with activated RTK signaling (e.g., KYSE520) is cultured in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor for a specified period.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • p-ERK Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or high-throughput immunoassays (e.g., HTRF, AlphaScreen).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to untreated controls. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of a SHP2 inhibitor in a living organism.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: The SHP2 inhibitor is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers, such as p-ERK levels in tumor tissue, may also be assessed at the end of the study.

Mandatory Visualization

SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, FGFR) P_RTK Phosphorylated Receptor/Adaptor RTK->P_RTK Grb2 Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->RAS Dephosphorylates negative regulators of RAS P_RTK->Grb2 P_RTK->SHP2 Recruitment & Activation Inhibitor Allosteric SHP2 Inhibitor (e.g., this compound) Inhibitor->SHP2 Inhibition

Caption: SHP2 in the RAS/MAPK signaling pathway.

Experimental Workflow for SHP2 Inhibitor Evaluation

SHP2_Inhibitor_Workflow Start Start: Candidate SHP2 Inhibitor EnzymaticAssay Biochemical Assay: SHP2 Enzymatic Activity (IC50) Start->EnzymaticAssay CellularAssay Cell-Based Assay: p-ERK Inhibition (IC50) EnzymaticAssay->CellularAssay Potent hits ProliferationAssay Cell-Based Assay: Anti-Proliferation (IC50) CellularAssay->ProliferationAssay PK_Studies Pharmacokinetic (PK) Studies in Animals ProliferationAssay->PK_Studies Cell-active hits InVivoEfficacy In Vivo Efficacy: Tumor Xenograft Models PK_Studies->InVivoEfficacy Favorable PK ClinicalTrials Clinical Trials InVivoEfficacy->ClinicalTrials Efficacious & Safe

Caption: A typical workflow for preclinical SHP2 inhibitor evaluation.

Conclusion

The landscape of SHP2 inhibitors is rapidly evolving, with several candidates progressing through clinical trials. This compound demonstrates high potency in enzymatic assays, positioning it as an interesting preclinical compound. However, a comprehensive comparison with clinical-stage inhibitors like TNO155 and JAB-3312, for which more extensive preclinical and emerging clinical data are available, highlights the long path of drug development. JAB-3312, in particular, shows exceptional potency in both enzymatic and cellular assays. The ultimate clinical success of these inhibitors will depend on a combination of factors including their efficacy, safety profile, and pharmacokinetic properties. This guide provides a snapshot of the current preclinical data to aid researchers in navigating this promising therapeutic area.

References

Safety Operating Guide

Safe Disposal of Shp2-IN-21: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of potent, research-grade compounds like Shp2-IN-21 is a critical component of laboratory safety and regulatory compliance. As a biologically active small molecule, this compound should be handled as hazardous chemical waste to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this SHP2 inhibitor. Adherence to institutional and regulatory guidelines is paramount.

Compound Summary

For easy reference, the following table summarizes essential information about this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₃₃H₃₅ClF₂N₁₀OS
Molecular Weight 693.21 g/mol
Primary Research Cancer, as a dual inhibitor of SHP2 and CDK4
Physical Form Typically a solid powder
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1]

  • Segregate Waste Streams: Do not mix this compound waste with other waste types unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash, sharps, and biological waste.[1]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its associated waste.

3. Waste Collection and Containment:

  • Solid Waste:

    • Collect unused or expired pure this compound powder and grossly contaminated items (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container.[1]

    • The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").[1]

  • Contaminated Labware:

    • Disposable Labware: Disposable items such as pipette tips and microfuge tubes that have come into contact with this compound should be collected as solid hazardous waste.

    • Reusable Glassware: For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste. The third rinse with water should also be collected as hazardous waste.

4. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area, away from incompatible materials.

  • Ensure the storage area is well-ventilated.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit, contact your Environmental Health and Safety (EHS) department to request a waste pickup.

  • Adhere to all institutional procedures for waste pickup, including any specific forms or online systems for requesting disposal.

Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Solid Waste (Pure compound, contaminated disposables) B->C D Liquid Waste (Solutions, rinsates) B->D E Contaminated Glassware (Triple rinse) B->E F Use Leak-Proof, Compatible Containers C->F D->F E->D Collect Rinsate G Label as 'Hazardous Waste' with Chemical Names & Concentrations F->G H Store in Designated Secure Area G->H I Contact EHS for Waste Pickup H->I

References

Personal protective equipment for handling Shp2-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Shp2-IN-21, a potent SHP2 inhibitor. Given its use in glioblastoma research and its nature as a biologically active small molecule, this compound should be handled with care, treating it as a hazardous chemical.[1][2] Adherence to institutional and regulatory guidelines is paramount to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure to this compound through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various handling activities, based on general best practices for hazardous drugs and potent research compounds.[3][4][5]

Activity Required Personal Protective Equipment
Handling/Weighing Powder - Two pairs of chemotherapy-tested gloves (ASTM D6978) - Impermeable disposable gown - Safety glasses with side shields or goggles - N95 or higher respirator (if not handled in a containment primary engineering control like a fume hood)
Preparing Solutions - Two pairs of chemotherapy-tested gloves - Impermeable disposable gown - Safety glasses with side shields or goggles - Face shield (if there is a splash risk)
Administering to Cultures - Chemotherapy-tested gloves - Laboratory coat or disposable gown
Handling Contaminated Waste - Two pairs of chemotherapy-tested gloves - Impermeable disposable gown
Cleaning Spills - Two pairs of chemotherapy-tested gloves - Impermeable disposable gown - Safety glasses with side shields or goggles - N95 or higher respirator - Shoe covers

Operational Handling Protocol

A systematic approach to handling this compound is critical to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving to disposal.

G cluster_receiving Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect storage Store at -20°C (powder) or -80°C (in solvent) inspect->storage ppe Don Appropriate PPE storage->ppe weigh Weigh Powder in Containment Hood ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve exp_use Use in Experiments dissolve->exp_use segregate Segregate Hazardous Waste exp_use->segregate label_waste Label Waste Container Clearly segregate->label_waste dispose Dispose via Institutional EHS label_waste->dispose

Caption: Workflow for safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect unused powder, contaminated gloves, pipette tips, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Segregate: Keep this compound waste separate from other waste streams like non-hazardous trash, biological waste, and radioactive waste, unless specified by your institution.

  • Containerize: Use appropriate, sealed, and labeled containers for each waste type.

  • Contact EHS: When the waste container is full or reaches its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.

SHP2 Signaling Pathway

Shp2 is a protein tyrosine phosphatase that plays a crucial role in signal transduction pathways, particularly the RAS-ERK (MAPK) pathway, which is often implicated in cancer cell growth and proliferation. Allosteric inhibitors like this compound are designed to lock SHP2 in an inactive conformation, thereby blocking downstream signaling.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2->Grb2 promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and point of inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.